molecular formula C18H31NO4 B562892 Bisoprolol-d5

Bisoprolol-d5

Cat. No.: B562892
M. Wt: 330.5 g/mol
InChI Key: VHYCDWMUTMEGQY-FFNOJTKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol-d5, also known as this compound, is a useful research compound. Its molecular formula is C18H31NO4 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-FFNOJTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)COCCOC(C)C)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Deuterated Bisoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of bisoprolol and its deuterated analogue. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and pharmacodynamic properties. Understanding the impact of this isotopic substitution on fundamental physicochemical characteristics is paramount for formulation development, bioavailability enhancement, and predicting in vivo behavior. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents key signaling pathways associated with bisoprolol's mechanism of action.

Introduction

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] It exerts its therapeutic effects by competitively inhibiting the binding of catecholamines to β1-receptors, primarily located in cardiac tissue, thereby reducing heart rate, myocardial contractility, and blood pressure.[1][2] The modification of bisoprolol through deuteration offers a potential avenue to enhance its metabolic stability and, consequently, its pharmacokinetic profile. This guide delves into the essential physicochemical properties that govern the behavior of both deuterated and non-deuterated bisoprolol.

Comparative Physicochemical Properties

The following tables summarize the key physicochemical properties of bisoprolol. While extensive data is available for the non-deuterated form, specific experimental values for deuterated bisoprolol are not widely published. Therefore, the expected qualitative changes upon deuteration are included based on established principles of kinetic isotope effects and changes in intermolecular interactions.

Table 1: Acid-Base Dissociation Constant (pKa)

CompoundpKa (Strongest Basic)Expected Change with Deuteration
Bisoprolol9.67[1]Minimal to no significant change
Deuterated BisoprololNot AvailableMinimal to no significant change

Table 2: Solubility

CompoundWater SolubilitySolubility in Other SolventsExpected Change with Deuteration
Bisoprolol0.0707 mg/mL[1]Very soluble in methanol; freely soluble in chloroform, glacial acetic acid, and ethanol; slightly soluble in ethyl acetate and acetone.[3]Potential for slight increase in aqueous solubility
Deuterated BisoprololNot AvailableNot AvailablePotential for slight increase in aqueous solubility

Table 3: Lipophilicity (logP/logD)

CompoundlogPExpected Change with Deuteration
Bisoprolol2.2 - 2.3[1]Potential for a slight decrease
Deuterated BisoprololNot AvailablePotential for a slight decrease

Table 4: Melting Point

CompoundMelting Point (°C)Expected Change with Deuteration
Bisoprolol100[4][5]Potential for a slight decrease
Deuterated BisoprololNot AvailablePotential for a slight decrease

Experimental Protocols

The determination of the aforementioned physicochemical properties relies on standardized experimental methodologies. Below are detailed protocols for each key parameter.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding.

Methodology:

  • Preparation of Solutions: A standard solution of the test compound (bisoprolol or deuterated bisoprolol) is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

  • Titration: The solution of the test compound is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • The solution is titrated with the standardized acid or base.

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Prepare Test Compound Solution titration_setup Set up Titration Apparatus (pH meter, stirrer) prep_compound->titration_setup prep_titrant Prepare Standardized Acid/Base Titrants prep_titrant->titration_setup perform_titration Titrate Compound with Standardized Solution titration_setup->perform_titration record_ph Record pH after each Titrant Addition perform_titration->record_ph Incremental Addition record_ph->perform_titration plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Experimental Workflow for pKa Determination

Determination of Solubility (Shake-Flask Method)

Solubility is a crucial factor for drug dissolution and absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of the solid drug is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved drug.

  • Phase Separation: After equilibration, the suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Drug to Solvent agitate Agitate at Constant Temperature (24-48h) add_excess->agitate separate Filter or Centrifuge to Remove Undissolved Solid agitate->separate analyze Analyze Supernatant Concentration (e.g., HPLC) separate->analyze

Experimental Workflow for Solubility Determination

Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are measures of a drug's lipophilicity, which influences its ability to cross biological membranes.

Methodology:

  • System Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the drug is dissolved in one of the phases (usually the aqueous phase). This solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a period sufficient to allow the drug to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the drug in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • logP (for non-ionizable compounds) = log ([Drug]octanol / [Drug]water)

    • logD (for ionizable compounds at a specific pH) = log ([Drug]octanol / [Drug]aqueous buffer)

experimental_workflow_logp cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_separation Phase Separation cluster_analysis Quantification & Calculation prepare_phases Prepare Pre-saturated n-Octanol and Aqueous Phases dissolve_drug Dissolve Drug in one Phase prepare_phases->dissolve_drug mix_phases Mix Drug Solution with the Other Phase dissolve_drug->mix_phases agitate Agitate to Reach Equilibrium mix_phases->agitate centrifuge Centrifuge to Separate Phases agitate->centrifuge analyze_phases Analyze Drug Concentration in Each Phase centrifuge->analyze_phases calculate_logp Calculate logP or logD analyze_phases->calculate_logp

Experimental Workflow for logP/logD Determination

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

The melting point is a fundamental physical property that provides information about the purity and solid-state form of a drug.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the drug (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped up at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: A thermogram is generated, plotting heat flow against temperature. The melting point is typically taken as the onset or peak of the endothermic event corresponding to the melting transition.

experimental_workflow_dsc cluster_prep Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh_sample Weigh Sample into DSC Pan seal_pan Hermetically Seal Sample and Reference Pans weigh_sample->seal_pan place_pans Place Pans in DSC Instrument seal_pan->place_pans heat_sample Heat at a Constant Rate place_pans->heat_sample measure_heat_flow Measure Differential Heat Flow heat_sample->measure_heat_flow generate_thermogram Generate Thermogram (Heat Flow vs. Temperature) measure_heat_flow->generate_thermogram determine_mp Determine Melting Point from Endothermic Peak generate_thermogram->determine_mp

Experimental Workflow for Melting Point Determination

Signaling Pathway of Bisoprolol

Bisoprolol is a selective antagonist of the β1-adrenergic receptor. Its mechanism of action involves the modulation of the G-protein coupled receptor (GPCR) signaling cascade in cardiac myocytes.

Upon stimulation by catecholamines like norepinephrine and epinephrine, the β1-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased calcium influx and enhanced cardiac contractility and heart rate.

Bisoprolol competitively blocks the binding of catecholamines to the β1-receptor, thereby inhibiting this signaling cascade. The result is a reduction in cAMP production, decreased PKA activity, and consequently, a decrease in heart rate, contractility, and blood pressure.

signaling_pathway_bisoprolol cluster_membrane Cell Membrane b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to gs->ac Activates catecholamines Norepinephrine/ Epinephrine catecholamines->b1ar Activates bisoprolol Bisoprolol bisoprolol->b1ar Blocks therapeutic_effects Decreased Heart Rate & Contractility pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx Ca2+ Influx ca_channel->ca_influx Opens cardiac_effects Increased Heart Rate & Contractility ca_influx->cardiac_effects Leads to

Bisoprolol's Mechanism of Action Signaling Pathway

Conclusion

The physicochemical properties of bisoprolol are well-characterized, providing a solid foundation for its formulation and clinical application. While specific experimental data for deuterated bisoprolol is not yet readily available in the public domain, the principles of isotopic substitution suggest potential modest alterations in properties such as solubility and lipophilicity. Further experimental investigation into the physicochemical characteristics of deuterated bisoprolol is warranted to fully elucidate its potential advantages in drug development. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and scientists working on the development and characterization of bisoprolol and its deuterated analogues.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bisoprolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisoprolol-d5, a deuterated analog of the selective β1-adrenergic receptor blocker, Bisoprolol. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Bisoprolol in biological matrices through mass spectrometry-based assays.

Introduction

Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, including hypertension and angina pectoris. To support its clinical development and therapeutic drug monitoring, a stable, isotopically labeled internal standard is essential for accurate bioanalysis. This compound, with five deuterium atoms incorporated into its structure, serves this purpose by providing a distinct mass shift from the parent drug without significantly altering its physicochemical properties. This guide details a plausible synthetic route and the analytical methods for the comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established synthetic routes for Bisoprolol with the introduction of a deuterated building block. The IUPAC name, 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol, indicates that the deuterium atoms are located on the propanol backbone. A logical synthetic approach involves the use of a deuterated epoxide precursor.

Proposed Synthetic Pathway

A feasible synthetic pathway for this compound is outlined below. This pathway begins with the synthesis of the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, followed by its reaction with a deuterated epichlorohydrin analog and subsequent ring-opening with isopropylamine.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Epoxidation with Deuterated Reagent cluster_2 Step 3: Ring Opening Reaction 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Intermediate_1 4-((2-Isopropoxyethoxy)methyl)phenol 4-hydroxybenzyl_alcohol->Intermediate_1 Acid catalyst (e.g., Amberlyst 15) 2-isopropoxyethanol 2-Isopropoxyethanol 2-isopropoxyethanol->Intermediate_1 Intermediate_1_ref Intermediate 1 Intermediate_2 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5 Intermediate_1_ref->Intermediate_2 Base (e.g., K2CO3) Solvent (e.g., DMF) Epichlorohydrin_d5 Epichlorohydrin-d5 Epichlorohydrin_d5->Intermediate_2 Intermediate_2_ref Intermediate 2 Bisoprolol_d5 This compound Intermediate_2_ref->Bisoprolol_d5 Solvent (e.g., Methanol) Isopropylamine Isopropylamine Isopropylamine->Bisoprolol_d5

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol (Intermediate 1)

  • To a stirred solution of 4-hydroxybenzyl alcohol in a suitable solvent such as toluene, add 2-isopropoxyethanol and an acidic catalyst (e.g., Amberlyst 15).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter off the catalyst, and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-((2-isopropoxyethoxy)methyl)phenol.

Step 2: Synthesis of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5 (Intermediate 2)

  • Dissolve 4-((2-isopropoxyethoxy)methyl)phenol (Intermediate 1) in a suitable solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the solution and stir at room temperature.

  • Add epichlorohydrin-d5 dropwise to the reaction mixture. The deuterium atoms are located on the oxirane ring.

  • Heat the mixture and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated epoxide intermediate.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane-d5 (Intermediate 2) in a solvent such as methanol.

  • Add isopropylamine to the solution and stir the reaction mixture at an elevated temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel to obtain the final product as a yellow oil.[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are employed for this purpose.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC18H26D5NO4[1]
Molecular Weight330.47 g/mol [1]
AppearanceYellow oil[1]
Isotopic Purity98.6%[1]
Purity (TLC)98%[1]
SolubilityChloroform, methanol, and water[1]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and confirming the positions of the deuterium labels. The absence of signals in the 1H NMR spectrum at the positions of deuteration and the corresponding changes in the 13C NMR spectrum provide definitive evidence of successful labeling.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20d, J = 8.4 Hz2HAr-H
6.90d, J = 8.4 Hz2HAr-H
4.50s2HAr-CH₂-O
3.65-3.55m5HO-CH₂-CH₂-O, O-CH(CH₃)₂
2.80m1HN-CH(CH₃)₂
1.15d, J = 6.2 Hz6HN-CH(CH₃)₂
1.10d, J = 6.0 Hz6HO-CH(CH₃)₂

Note: The signals corresponding to the protons on the propanol backbone (at positions 1, 2, and 3) are expected to be absent or significantly reduced in intensity due to deuteration.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
158.5Ar-C-O
131.0Ar-C-CH₂
129.5Ar-CH
114.5Ar-CH
72.5Ar-CH₂-O
72.0O-CH(CH₃)₂
70.0O-CH₂-CH₂-O
68.0 (broad)C-OH (deuterated)
67.5O-CH₂-CH₂-O
49.0N-CH(CH₃)₂
42.0 (broad)N-CH₂ (deuterated)
23.0N-CH(CH₃)₂
22.0O-CH(CH₃)₂

Note: The carbon signals of the deuterated propanol backbone are expected to be observed as low-intensity multiplets due to C-D coupling.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to establish its fragmentation pattern, which is crucial for its use as an internal standard in LC-MS/MS methods.

High-Resolution Mass Spectrometry (HRMS):

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Calculated m/z for [M+H]⁺331.2646
Observed m/z for [M+H]⁺Consistent with calculated value

Tandem Mass Spectrometry (MS/MS):

In MS/MS analysis, the protonated molecule [M+H]⁺ is fragmented to produce characteristic product ions. For this compound, the following mass transition is typically monitored:

Precursor Ion (m/z)Product Ion (m/z)
331.3121.3

This transition is distinct from that of unlabeled Bisoprolol (m/z 326.3 → 116.3), allowing for their simultaneous detection and quantification without mutual interference.

Chromatographic Purity

The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Typical HPLC Conditions:

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with a modifier (e.g., formic acid or ammonium acetate) in a gradient or isocratic elution
Flow Rate1.0 mL/min
DetectionUV at 225 nm or Mass Spectrometry
Expected Purity≥98%

Experimental Workflows and Logical Relationships

The overall process for the synthesis and characterization of this compound can be visualized as a structured workflow.

Workflow cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow Start Starting Materials (4-Hydroxybenzyl alcohol, 2-Isopropoxyethanol, Epichlorohydrin-d5, Isopropylamine) Step1 Synthesis of Intermediate 1 Start->Step1 Step2 Synthesis of Intermediate 2 (Deuterated) Step1->Step2 Step3 Synthesis of Crude this compound Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Pure this compound Purification->FinalProduct Product_to_Analyze Pure this compound FinalProduct->Product_to_Analyze NMR NMR Spectroscopy (¹H and ¹³C) Product_to_Analyze->NMR MS Mass Spectrometry (HRMS and MS/MS) Product_to_Analyze->MS HPLC Chromatographic Purity (HPLC-UV/MS) Product_to_Analyze->HPLC CoA Certificate of Analysis (Final Report) NMR->CoA MS->CoA HPLC->CoA

Caption: Overall workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical methodologies provide a framework for researchers and drug development professionals to produce and validate this essential internal standard. The availability of high-purity, well-characterized this compound is paramount for the accurate and reliable quantification of Bisoprolol in clinical and preclinical studies, ultimately contributing to the safe and effective use of this important cardiovascular medication.

References

Metabolic Fate of Bisoprolol-d5 Compared to Bisoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the selective beta-1 adrenergic receptor antagonist, Bisoprolol. It details the established metabolic pathways, pharmacokinetic parameters, and experimental methodologies used to elucidate its biotransformation. While direct comparative data on the metabolic fate of its deuterated analog, Bisoprolol-d5, is not available in the reviewed scientific literature, this guide will address the theoretical implications of deuteration on the metabolism of Bisoprolol based on established principles of the kinetic isotope effect.

Introduction to Bisoprolol and the Rationale for Deuteration

Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, including hypertension and heart failure.[1] It exerts its therapeutic effect by selectively and competitively blocking beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] The metabolic profile of a drug is a critical determinant of its efficacy, safety, and dosing regimen. Understanding the biotransformation of Bisoprolol is therefore essential for its optimal clinical use.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation. Although specific studies on this compound are not publicly available, the principles of deuteration provide a framework for predicting its potential metabolic differences from Bisoprolol.

Metabolic Pathways and Pharmacokinetics of Bisoprolol

Bisoprolol undergoes extensive metabolism, with approximately 50% of an administered dose being cleared by hepatic biotransformation and the remaining 50% excreted unchanged in the urine.[1][2][3] This balanced clearance between renal and hepatic routes makes its pharmacokinetics less susceptible to impairment of a single elimination organ.[3][4]

Cytochrome P450-Mediated Metabolism

The primary route of Bisoprolol metabolism is oxidation catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

  • CYP3A4: This is the major enzyme responsible for Bisoprolol metabolism, accounting for approximately 95% of its oxidative clearance.[2]

  • CYP2D6: This enzyme plays a minor role in the metabolism of Bisoprolol.[2]

The metabolism of bisoprolol by CYP3A4 appears to be non-stereoselective.[2] However, CYP2D6 metabolizes the enantiomers of bisoprolol stereoselectively.[5] The resulting metabolites are pharmacologically inactive and are subsequently excreted via the kidneys.[2][4]

Pharmacokinetic Parameters of Bisoprolol

The key pharmacokinetic parameters of Bisoprolol are summarized in the table below.

ParameterValueReferences
Bioavailability ~90%[2][4]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[2]
Plasma Half-life (t½) 10-12 hours[2]
Volume of Distribution (Vd) 3.5 L/kg[2]
Protein Binding ~30%[2]
Total Body Clearance 14.2 L/h[2]

Theoretical Metabolic Fate of this compound

In the absence of direct experimental data for this compound, its metabolic fate can be predicted based on the known metabolism of Bisoprolol and the principles of the kinetic isotope effect. Deuteration of a drug molecule at a site of metabolic oxidation can significantly slow down the rate of that metabolic pathway.

Given that the primary metabolic pathway of Bisoprolol is oxidation by CYP3A4, deuteration at the sites of oxidation would be expected to have the most pronounced effect. This could potentially lead to:

  • Reduced Rate of Metabolism: The stronger carbon-deuterium bonds would be more resistant to cleavage by CYP3A4, resulting in a slower formation of the inactive metabolites.

  • Increased Half-life and Exposure: A reduced metabolic clearance would lead to a longer plasma half-life (t½) and an increased area under the plasma concentration-time curve (AUC), signifying greater overall drug exposure.

  • Altered Metabolite Profile: While the primary metabolites would likely be the same, their rate of formation would be reduced. This could potentially alter the ratio of parent drug to metabolites in circulation.

  • Potential for Reduced Dosing Frequency: An extended half-life could allow for less frequent administration of the drug to maintain therapeutic concentrations.

It is important to emphasize that these are theoretical predictions. The actual impact of deuteration would depend on the specific position of the deuterium atoms in the Bisoprolol molecule and would need to be confirmed through rigorous in vitro and in vivo studies.

Experimental Protocols for Studying Metabolic Fate

The following outlines a general experimental workflow for characterizing and comparing the metabolic fate of a drug and its deuterated analog.

In Vitro Metabolism Studies
  • Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of the parent drug and its deuterated analog.

  • Methodology:

    • Incubation: Incubate Bisoprolol and this compound separately with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).

    • Sample Analysis: At various time points, quench the reactions and analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and any formed metabolites.

    • Enzyme Kinetics: Determine kinetic parameters such as Km and Vmax to assess the efficiency of the metabolic reactions for both compounds.

    • Reaction Phenotyping: Use specific chemical inhibitors or antibodies for different CYP enzymes to confirm their contribution to the metabolism of each compound.

In Vivo Pharmacokinetic Studies
  • Objective: To determine and compare the pharmacokinetic profiles of Bisoprolol and this compound in a living organism.

  • Methodology:

    • Animal Model: Administer single oral or intravenous doses of Bisoprolol and this compound to a suitable animal model (e.g., rats, dogs).

    • Blood Sampling: Collect blood samples at predetermined time points after dosing.

    • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution for both compounds using appropriate software.

    • Human Studies: If warranted by preclinical data, conduct similar pharmacokinetic studies in healthy human volunteers under a strict clinical trial protocol.

Visualizations

Signaling Pathway of Bisoprolol

Bisoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta1_Receptor Beta-1 Adrenergic Receptor Adrenaline->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Calcium Channel PKA->Ca_Channel Phosphorylates Calcium_Influx Calcium Influx Ca_Channel->Calcium_Influx Opens Increased_HR_Contractility Increased Heart Rate & Contractility Calcium_Influx->Increased_HR_Contractility Leads to Bisoprolol Bisoprolol Bisoprolol->Beta1_Receptor Blocks

Caption: Signaling pathway of Bisoprolol's beta-1 adrenergic receptor blockade.

Experimental Workflow for Metabolic Fate Analysis

Metabolic_Fate_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Incubation Incubation with Liver Microsomes/CYPs LCMS_Analysis_Invitro LC-MS/MS Analysis Incubation->LCMS_Analysis_Invitro Metabolite_ID Metabolite Identification LCMS_Analysis_Invitro->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics LCMS_Analysis_Invitro->Enzyme_Kinetics Dosing Dosing in Animal Models/Humans Blood_Sampling Blood/Urine/Feces Sampling Dosing->Blood_Sampling LCMS_Analysis_Invivo LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis_Invivo PK_Analysis Pharmacokinetic Analysis LCMS_Analysis_Invivo->PK_Analysis Drug_Candidate Bisoprolol / this compound Drug_Candidate->Incubation Drug_Candidate->Dosing

Caption: General experimental workflow for determining the metabolic fate of a drug.

Conclusion

The metabolic fate of Bisoprolol is well-characterized, involving significant hepatic metabolism primarily by CYP3A4 and balanced renal excretion of the unchanged drug. This profile contributes to its predictable pharmacokinetics. While there is a strong theoretical basis to suggest that deuteration of Bisoprolol to form this compound could alter its metabolic fate, leading to a slower clearance and longer half-life, there is currently no publicly available experimental data to confirm these hypotheses. Further research, following the experimental protocols outlined in this guide, is necessary to elucidate the precise metabolic fate of this compound and to determine its potential therapeutic advantages over the non-deuterated parent compound. Such studies would be invaluable for the continued development of improved cardiovascular therapies.

References

Stability of Bisoprolol-d5 in Biological Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Bisoprolol-d5 in various biological matrices. It is intended to be a comprehensive resource for researchers and scientists involved in the development of analytical methods and for professionals in the field of drug development. This document details experimental protocols for assessing stability and presents quantitative data in a structured format.

Introduction to Bisoprolol and the Role of Deuterated Analogs

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of hypertension and heart failure.[1][2][3] Its therapeutic effects are primarily achieved by competitively inhibiting the binding of catecholamines, such as epinephrine, to β1-receptors in the heart. This action leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure and the heart's oxygen demand.[1][2]

In bioanalytical and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte. This compound, a deuterated analog of bisoprolol, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of bisoprolol in biological samples. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the unlabeled drug by the mass spectrometer. This approach minimizes the impact of matrix effects and variations in sample processing on the accuracy of the results.

Quantitative Stability Data

The stability of an analyte in a biological matrix is a critical parameter that must be evaluated during the validation of a bioanalytical method. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. The following tables summarize the stability of bisoprolol, with this compound used as the internal standard, in human plasma under various storage conditions.

Table 1: Short-Term (Bench-Top) Stability of Bisoprolol in Human Plasma

Storage ConditionDurationStability
Room Temperature24 hoursStable
Room Temperature> 24.1 hoursStable (≤ ±10% change from initial values)

Data derived from studies utilizing this compound as an internal standard, indicating the stability of the analytical method under these conditions.

Table 2: Freeze-Thaw Stability of Bisoprolol in Human Plasma

Storage TemperatureNumber of CyclesStability
-30°C to -10°C5 cyclesStable
-20°C3 cyclesStable

Data derived from studies utilizing this compound as an internal standard, indicating the stability of the analytical method under these conditions.

Table 3: Long-Term Stability of Bisoprolol in Human Plasma

Storage TemperatureDurationStability
-30°C to -10°C135 daysStable
-20°C92 daysStable

Data derived from studies utilizing this compound as an internal standard, indicating the stability of the analytical method under these conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the quantification and stability assessment of bisoprolol in human plasma using this compound as an internal standard.

Bioanalytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of bisoprolol in human plasma.

3.1.1. Sample Preparation

A simple protein precipitation method is commonly employed for the extraction of bisoprolol and this compound from human plasma.

  • Procedure:

    • To 50 µL of human plasma in a 96-well plate, add the internal standard solution (this compound).

    • Add acetonitrile for protein precipitation.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 20 mM ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Gradient Elution Profile:

    • Start with 40% Mobile Phase B for the first 0.1 minutes.

    • Increase to 95% Mobile Phase B at 1.5 minutes.

    • Hold at 95% Mobile Phase B until 2.0 minutes.

    • Return to the initial 40% Mobile Phase B at 2.1 minutes for column re-equilibration.

  • Total Run Time: 3 minutes

3.1.3. Mass Spectrometry

  • Instrument: Triple-quadrupole mass spectrometer

  • Ionization Mode: Positive ion mode with turbo ion spray

  • Detection: Multiple-reaction monitoring (MRM)

  • Mass Transitions:

    • Bisoprolol: m/z 326.2 → 116.2

    • This compound: m/z 331.3 → 121.1

Stability Assessment Protocols

The stability of bisoprolol in plasma is assessed by analyzing quality control (QC) samples at low and high concentrations after storage under various conditions. The results are compared to those of freshly prepared calibration standards.

3.2.1. Short-Term (Bench-Top) Stability

  • Objective: To evaluate the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling time in the laboratory.

  • Protocol:

    • Prepare low and high concentration QC samples in human plasma.

    • Keep the samples at room temperature for a specified duration (e.g., 24 hours).

    • Analyze the samples using the validated LC-MS/MS method.

    • Compare the measured concentrations to the nominal concentrations.

3.2.2. Freeze-Thaw Stability

  • Objective: To assess the stability of the analyte after repeated freezing and thawing cycles.

  • Protocol:

    • Prepare low and high concentration QC samples in human plasma.

    • Freeze the samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of times (e.g., three or five cycles).

    • After the final thaw, analyze the samples using the validated LC-MS/MS method.

    • Compare the measured concentrations to the nominal concentrations.

3.2.3. Long-Term Stability

  • Objective: To determine the stability of the analyte in the biological matrix under long-term storage conditions.

  • Protocol:

    • Prepare low and high concentration QC samples in human plasma.

    • Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 90 or 135 days).

    • At each specified time point, retrieve a set of samples, thaw them at room temperature, and analyze them using the validated LC-MS/MS method.

    • Compare the measured concentrations to the nominal concentrations.

Visualizations

Bisoprolol Mechanism of Action

Bisoprolol is a selective antagonist of the β1-adrenergic receptor. The following diagram illustrates the signaling pathway affected by bisoprolol.

Bisoprolol_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp epinephrine Epinephrine epinephrine->beta1_receptor bisoprolol Bisoprolol bisoprolol->beta1_receptor Blocks atp ATP atp->camp Converts pka PKA camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_ion Ca2+ contraction Increased Heart Rate & Contractility ca_ion->contraction Influx leads to

Caption: Signaling pathway of β1-adrenergic receptor and inhibition by Bisoprolol.

Experimental Workflow for Stability Assessment

The general workflow for assessing the stability of this compound in a biological matrix is depicted below.

Stability_Assessment_Workflow start Start: Prepare QC Samples (Low & High Conc.) storage Subject to Storage Conditions start->storage st Short-Term (Room Temp) storage->st Condition 1 ft Freeze-Thaw (Multiple Cycles) storage->ft Condition 2 lt Long-Term (Frozen) storage->lt Condition 3 extraction Sample Preparation (Protein Precipitation) st->extraction ft->extraction lt->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification using This compound as IS analysis->quantification comparison Compare with Nominal Concentrations quantification->comparison end End: Determine Stability comparison->end

Caption: General workflow for assessing the stability of an analyte in a biological matrix.

References

The Gold Standard: Bisoprolol-d5 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmacokinetic, bioequivalence, and toxicological studies. For the cardioselective β1-adrenergic blocker bisoprolol, the use of a stable isotope-labeled internal standard, specifically Bisoprolol-d5, has become the benchmark for achieving the highest levels of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, quantitative performance data, and visual workflows to facilitate its implementation in a research or drug development setting.

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is chemically identical to bisoprolol, ensuring that it co-elutes chromatographically and exhibits the same ionization efficiency and fragmentation behavior in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte. By adding a known amount of this compound to each sample, any variability during sample preparation, chromatography, or ionization affects both the analyte and the internal standard equally. This allows for highly precise and accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.

Below is a diagram illustrating the logical relationship between the analyte (Bisoprolol) and its stable isotope-labeled internal standard (this compound) in a quantitative LC-MS/MS analysis.

cluster_processing Sample Processing cluster_quantification Quantification Analyte Bisoprolol (Analyte) Extraction Extraction (Protein Precipitation or LLE) Analyte->Extraction IS This compound (IS) IS->Extraction Spiking LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Concentration Calculation Ratio->Concentration

Caption: Logical workflow for quantification using an internal standard.

Experimental Protocols

Several validated methods for the quantification of bisoprolol in human plasma using this compound have been published. The two most common sample preparation techniques are protein precipitation and liquid-liquid extraction.

Protein Precipitation Method[1]

This method is rapid and straightforward, suitable for high-throughput analysis.

a. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Method[2][3]

LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.

a. Sample Preparation:

  • To 200 µL of human plasma in a glass tube, add 25 µL of this compound working solution.

  • Add 50 µL of 1 M sodium hydroxide to alkalize the sample.

  • Add 1 mL of an organic extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[1][2][3]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

The following diagram outlines a typical experimental workflow for the analysis of bisoprolol using this compound as an internal standard.

cluster_prep Sample Preparation start Start: Human Plasma Sample spike Spike with This compound (IS) start->spike pp Protein Precipitation (e.g., Acetonitrile) spike->pp lle Liquid-Liquid Extraction (e.g., MTBE) spike->lle centrifuge Centrifugation pp->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution (in Mobile Phase) evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject

Caption: General experimental workflow for bisoprolol analysis.

Quantitative Data and Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and sensitive LC-MS/MS methods. The following tables summarize typical quantitative data and validation parameters from published methods.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterBisoprololThis compoundReference
Chromatographic Column Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm)Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm)[4]
Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)[1][2]
Mobile Phase Acetonitrile and 10 mM ammonium acetate with 0.1% formic acidAcetonitrile and 10 mM ammonium acetate with 0.1% formic acid[4]
10 mM ammonium formate buffer, methanol, and 0.1% ammonia solution (10:90, v/v)10 mM ammonium formate buffer, methanol, and 0.1% ammonia solution (10:90, v/v)[1][2]
Flow Rate 0.2 mL/min0.2 mL/min[4]
0.3 mL/min0.3 mL/min[1][2]
Ionization Mode ESI PositiveESI Positive[4][1][2]
MRM Transition (m/z) 326.3 → 116.3331.3 → 121.3[4][5]
326.36 → 116.13331.36 → 121.13[1][2]

Table 2: Method Validation Summary

ParameterResultReference
Linearity Range 0.5 - 100 ng/mL[4]
1 - 100 ng/mL[1][2]
0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4]
1.0 ng/mL[1][2]
Intra-day Precision (%CV) < 6.60%
Inter-day Precision (%CV) < 7.43%
Accuracy 92.29% to 105.39%
Recovery 91.35% to 97.42%
90.70% to 101.7%[6]

Mechanism of Action: Bisoprolol and the β1-Adrenergic Receptor Signaling Pathway

Bisoprolol exerts its therapeutic effect by acting as a competitive antagonist at the β1-adrenergic receptors, which are predominantly found in cardiac tissue.[7] The activation of these receptors by catecholamines like norepinephrine and epinephrine triggers a signaling cascade that increases heart rate and contractility. By blocking this receptor, bisoprolol reduces cardiac workload.

The diagram below illustrates the canonical β1-adrenergic receptor signaling pathway and the inhibitory action of bisoprolol.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Norepinephrine/ Epinephrine Receptor β1-Adrenergic Receptor Ligand->Receptor Activates Bisoprolol Bisoprolol Bisoprolol->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Response ↑ Heart Rate & ↑ Contractility Ca_influx->Response

Caption: β1-Adrenergic receptor signaling pathway and bisoprolol's action.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of bisoprolol in biological matrices. Its use in stable isotope dilution LC-MS/MS assays minimizes analytical variability, leading to highly reliable data for clinical and preclinical studies. The experimental protocols outlined in this guide, coupled with the expected quantitative performance, provide a solid foundation for the development and validation of robust bioanalytical methods. The visualization of the analytical workflow and the drug's mechanism of action further aids in the comprehensive understanding and implementation of these advanced analytical techniques.

References

The Role of Bisoprolol-d5 in Modern Pharmacological Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Bisoprolol-d5 in pharmacological studies. The primary utility of this deuterated analog of bisoprolol lies in its role as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of bisoprolol in biological matrices. This document will delve into the core principles of its application, present detailed experimental protocols, and summarize key quantitative data from various bioanalytical methods.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial to compensate for variability during sample preparation and analysis.[1] An ideal internal standard should behave chemically and physically as closely to the analyte of interest as possible.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for this purpose.[1] The deuterium atoms in this compound increase its mass without significantly altering its chemical properties, allowing it to be distinguished from the non-labeled bisoprolol by a mass spectrometer while co-eluting chromatographically.

The use of this compound as an internal standard enhances the accuracy, precision, and robustness of bioanalytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of bisoprolol.[2][3][4]

Core Application: Quantification of Bisoprolol in Biological Matrices

The predominant application of this compound is as an internal standard in the development and validation of analytical methods for the determination of bisoprolol concentrations in biological samples, most commonly human plasma.[2][4][5] These methods are fundamental in assessing the absorption, distribution, metabolism, and excretion (ADME) properties of bisoprolol.

Bioanalytical Methodologies

A typical bioanalytical workflow involving this compound as an internal standard is depicted below. This process ensures reliable quantification of bisoprolol from a complex biological matrix.

Bioanalytical_Workflow Bioanalytical Workflow for Bisoprolol Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Chromatographic_Separation Chromatographic Separation (e.g., UPLC/HPLC) Supernatant_Transfer->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Area Integration (Bisoprolol & this compound) Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination via Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical workflow using this compound as an internal standard.

Experimental Protocols

The following sections provide a detailed methodology for a representative LC-MS/MS method for the quantification of bisoprolol in human plasma using this compound as an internal standard, based on published literature.[2][4]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting bisoprolol and this compound from plasma samples.[2]

  • Aliquoting: Aliquot a specific volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of this compound working solution to each plasma sample, except for the blank plasma.

  • Protein Precipitation: Add a larger volume of a precipitating agent, such as acetonitrile or methanol (e.g., 300 µL), to the plasma sample.

  • Vortexing: Vortex the mixture for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Injection: Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic and mass spectrometric parameters are critical for achieving the desired sensitivity, selectivity, and separation.

Table 1: Representative LC-MS/MS Parameters

ParameterTypical Value
Liquid Chromatography
LC SystemUPLC or HPLC system
ColumnC18 column (e.g., Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm)[4]
Mobile PhaseIsocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[4]
Flow Rate0.3 mL/min[4]
Column TemperatureAmbient or controlled (e.g., 40 °C)
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2][4]
Detection ModeMultiple Reaction Monitoring (MRM)[2][4]
MRM Transition for Bisoprololm/z 326.3 → 116.1[2][4]
MRM Transition for this compoundm/z 331.3 → 121.1[2][4]

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of highly reliable and sensitive bioanalytical methods. The following table summarizes key validation parameters from published studies.

Table 2: Summary of Quantitative Performance Data for Bisoprolol Bioanalysis using this compound

ParameterReported Range/ValueReference
Linearity Range 0.5 - 100 ng/mL[2]
1 - 100 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
1.0 ng/mL[4]
Accuracy Within ±15% of the nominal concentration (within ±20% at LLOQ)[2]
Precision (Intra- and Inter-day) ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ)[2]
Recovery Consistent and reproducible across the concentration range[2]

Signaling Pathway Context: The Role of Bisoprolol

While this compound's primary role is analytical, it is important to understand the pharmacological context of the molecule it traces. Bisoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[6][7] Its therapeutic effects in conditions like hypertension and heart failure stem from its ability to block the action of catecholamines (e.g., adrenaline) on beta-1 receptors in the heart.[6][8] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[6][7]

The logical relationship in a clinical study investigating the pharmacokinetics of bisoprolol is outlined in the diagram below.

PK_Study_Logic Pharmacokinetic Study Logical Flow cluster_dosing Drug Administration cluster_sampling Biological Sampling cluster_analysis_pk Bioanalysis cluster_modeling Pharmacokinetic Modeling Drug_Admin Oral Administration of Bisoprolol Blood_Sampling Time-course Blood Sampling Drug_Admin->Blood_Sampling Quantification Quantification of Bisoprolol using LC-MS/MS with this compound IS Blood_Sampling->Quantification PK_Parameters Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Quantification->PK_Parameters BE_Assessment Bioequivalence Assessment PK_Parameters->BE_Assessment

Caption: Logical flow of a pharmacokinetic study of bisoprolol.

Conclusion

This compound is an indispensable tool in modern pharmacological research, particularly in the realm of bioanalysis. Its application as a stable isotope-labeled internal standard ensures the high quality and reliability of pharmacokinetic and bioequivalence data for bisoprolol. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify bisoprolol in biological matrices, thereby supporting the safe and effective use of this important cardiovascular medication.

References

Methodological & Application

Application Note: High-Throughput Quantification of Bisoprolol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bisoprolol in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, bisoprolol-d5, to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time of approximately 3 minutes. The method was validated over a linear range of 0.5–100 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery. This method is suitable for high-throughput analysis in clinical and toxicological studies.

Introduction

Bisoprolol is a cardioselective β1-adrenergic blocker widely used in the treatment of hypertension and other cardiovascular diseases.[1][2][3] Accurate and reliable quantification of bisoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[4] This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of bisoprolol in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents
  • Bisoprolol and this compound reference standards were of high purity (≥98%).

  • HPLC-grade acetonitrile, methanol, and formic acid were used.

  • Ultrapure water was used for all aqueous solutions.

  • Drug-free human plasma was used for the preparation of calibration standards and quality control samples.

Instrumentation
  • LC System: Agilent 1100 Series or equivalent

  • MS System: API 4500 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Capcell Pak C18 MG III column (100 mm x 2.0 mm, 5 µm) or equivalent[5]

Standard Solutions
  • Stock Solutions: Primary stock solutions of bisoprolol and this compound were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Working standard solutions of bisoprolol were prepared by serial dilution of the stock solution with 50% methanol to cover the desired calibration range. A working solution of the internal standard (this compound) was prepared at a suitable concentration in methanol.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bisoprolol calibration->quantification

Caption: LC-MS/MS workflow for bisoprolol quantification.

Protocols

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Perform protein precipitation by adding 300 µL of acetonitrile.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Capcell Pak C18 MG III (100 mm x 2.0 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL[1]
Column Temperature 40°C[1]
Gradient Isocratic: 50% B[1]
Run Time ~3 minutes[1]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V[1]
Gas Temperature 350°C[1]
Nebulizing Gas Flow 10 L/min[1]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bisoprolol 326.3116.3[5]
This compound (IS) 331.3121.3[5]

Results and Discussion

Linearity

The calibration curve was linear over the concentration range of 0.5–100 ng/mL for bisoprolol in human plasma.[5] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low 1.5< 10%< 12%90-110%90-110%
Medium 40< 8%< 10%92-108%92-108%
High 80< 7%< 9%94-106%94-106%

Data synthesized from typical performance characteristics reported in the literature.[7]

Recovery

The extraction recovery of bisoprolol from human plasma was determined at three QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low 1.5> 90%
Medium 40> 92%
High 80> 95%

Data based on reported recovery values.[6]

Conclusion

The developed LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of bisoprolol in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method was successfully validated and can be applied to pharmacokinetic and bioequivalence studies of bisoprolol.

References

Application Notes and Protocols for the Use of Bisoprolol-d5 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, heart failure, and angina. To ensure the therapeutic equivalence of generic formulations of bisoprolol, regulatory agencies require bioequivalence (BE) studies. These studies are critical for demonstrating that the generic product performs in the same manner as the innovator product. A key component in the analytical aspect of these studies is the use of a stable isotope-labeled internal standard (IS) to ensure the accuracy and precision of the quantitative analysis of bisoprolol in biological matrices. Bisoprolol-d5, a deuterated analog of bisoprolol, is the preferred internal standard for this purpose.

These application notes provide a comprehensive protocol for the use of this compound in bioequivalence studies, covering the study design, analytical methodology, and data analysis, in line with international regulatory guidelines.

Bioequivalence Study Protocol

A typical bioequivalence study for a bisoprolol formulation is a randomized, two-period, two-sequence, single-dose, crossover study in healthy human volunteers under fasting conditions.[1]

1. Study Population:

  • Healthy adult male and female volunteers.

  • Age and Body Mass Index (BMI) within a predefined range.

  • Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

2. Study Design:

  • Randomized, Crossover Design: Each subject receives both the test and reference formulations in a randomized order, separated by a washout period of at least seven days to ensure complete elimination of the drug from the body.[1][2]

  • Single Dose Administration: A single oral dose of the bisoprolol formulation (e.g., 5 mg or 10 mg) is administered.[1][2]

  • Fasting Conditions: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1]

  • Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or lower until analysis.[3]

4. Bioanalytical Method: The determination of bisoprolol concentrations in plasma samples is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.[2][4]

Experimental Protocols

Sample Preparation: Protein Precipitation Method

Protein precipitation is a straightforward and commonly used method for extracting bisoprolol from plasma samples.[4][5][6]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (protein precipitating agent)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Analytical Method

A validated LC-MS/MS method is crucial for the accurate quantification of bisoprolol.

ParameterRecommended Conditions
Chromatographic Column C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 5 µm)[4]
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium formate in water).[7]
Flow Rate Typically 0.2-0.5 mL/min.
Injection Volume 5-20 µL.
Ionization Mode Positive Electrospray Ionization (ESI+).[4]
Detection Mode Multiple Reaction Monitoring (MRM).[4]
Mass Transitions Bisoprolol: m/z 326.3 → 116.3[4]This compound: m/z 331.3 → 121.3[4]

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][8][9]

Data Presentation

The pharmacokinetic parameters for the test and reference formulations are calculated from the plasma concentration-time data for each subject. The key parameters for bioequivalence assessment are Cmax (peak plasma concentration) and AUC (area under the plasma concentration-time curve).[1]

Table 1: Summary of Pharmacokinetic Parameters for a Hypothetical Bioequivalence Study of Bisoprolol (N=24)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 45.8 ± 10.246.5 ± 9.8
AUC0-t (ng·h/mL) 550.3 ± 125.7545.1 ± 130.2
AUC0-∞ (ng·h/mL) 565.8 ± 132.1560.4 ± 135.5
Tmax (h) 2.5 (1.5 - 4.0)2.6 (1.5 - 4.0)
t1/2 (h) 11.2 ± 2.511.5 ± 2.8

Data are hypothetical and for illustrative purposes only.

Bioequivalence Acceptance Criteria: For two products to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[10]

Table 2: Statistical Analysis of Pharmacokinetic Parameters (Hypothetical Data)

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax 98.5%92.5% - 104.9%
AUC0-t 100.9%96.2% - 105.8%
AUC0-∞ 100.9%96.1% - 106.0%

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Signaling Pathway of Bisoprolol

Bisoprolol is a selective antagonist of the beta-1 adrenergic receptor. Its mechanism of action involves blocking the effects of catecholamines (like adrenaline and noradrenaline) at these receptors, primarily in the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[11][12][13]

Bisoprolol_Signaling_Pathway cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Catecholamines (e.g., Adrenaline) catecholamines->beta1_receptor Activates bisoprolol Bisoprolol bisoprolol->beta1_receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates calcium Ca²⁺ Influx pka->calcium Phosphorylates Channels effects Increased Heart Rate & Contractility calcium->effects

Bisoprolol's mechanism of action at the β1-adrenergic receptor.
Experimental Workflow for a Bioequivalence Study

The following diagram outlines the logical flow of a typical bioequivalence study from the recruitment of subjects to the final statistical analysis.

Bioequivalence_Workflow cluster_planning Study Planning & Approval cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis & Reporting protocol Protocol Design & IRB/IEC Approval screening Subject Screening & Recruitment protocol->screening randomization Randomization screening->randomization period1 Period 1: Dosing (Test/Ref) & Sampling randomization->period1 washout Washout Period period1->washout sample_prep Plasma Sample Preparation (with this compound) period1->sample_prep period2 Period 2: Dosing (Ref/Test) & Sampling washout->period2 period2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Concentration Quantification lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis report Final Study Report stat_analysis->report

Workflow of a typical bioequivalence study.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of bisoprolol in plasma samples during bioequivalence studies. The detailed protocol and methodologies provided in these application notes serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to these protocols and regulatory guidelines will ensure the generation of high-quality data, which is essential for the successful registration of generic bisoprolol formulations.

References

Application Note: Solid-Phase Extraction of Bisoprolol-d5 from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisoprolol is a selective beta-1 adrenergic receptor antagonist widely used in the management of cardiovascular diseases, most notably hypertension. The quantitative analysis of bisoprolol and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control. Bisoprolol-d5, a stable isotope-labeled analog, is the preferred internal standard for quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass, which allows for accurate correction of matrix effects and procedural losses.

This application note details a robust and reliable solid-phase extraction (SPE) method for the selective extraction and concentration of this compound from human urine prior to LC-MS/MS analysis. The protocol utilizes a mixed-mode cation exchange SPE sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and cleanup.

Experimental Protocols

Materials and Reagents
  • SPE Device: Mixed-mode strong cation exchange (MCX) SPE cartridges, 30 mg / 1 mL

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide (NH₄OH), concentrated (28-30%)

    • Formic acid (HCOOH), 88%

    • Ammonium acetate (CH₃COONH₄)

    • β-glucuronidase enzyme (from Helix pomatia or recombinant)

    • This compound standard

    • Ultrapure water

  • Equipment:

    • SPE vacuum manifold

    • Centrifuge

    • Vortex mixer

    • pH meter

    • Analytical balance

    • LC-MS/MS system

Sample Preparation and Enzymatic Hydrolysis

To account for conjugated bisoprolol metabolites, an enzymatic hydrolysis step is performed.

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean centrifuge tube.

  • Spike the urine sample with the internal standard, this compound, to a final concentration of 100 ng/mL.

  • Adjust the pH of the urine sample to 5.0 using 1 M ammonium acetate buffer.

  • Add 20 µL of β-glucuronidase enzyme solution.

  • Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of glucuronide conjugates.[1][2][3][4]

  • After incubation, allow the sample to cool to room temperature.

  • Dilute the hydrolyzed urine sample with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[5]

Solid-Phase Extraction Protocol

The following protocol is based on a mixed-mode cation exchange mechanism.[5][6][7]

  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).[5]

  • Loading: Load the pre-treated urine sample (approximately 2 mL) onto the SPE cartridge at a slow and steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove hydrophilic interferences.[5]

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.[5]

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Bisoprolol: m/z 326.3 → 116.3

    • This compound (Internal Standard): m/z 331.3 → 121.3

Data Presentation

The following table summarizes the expected quantitative performance of this SPE method for the analysis of bisoprolol from urine. These values are representative and based on typical performance for similar analytes and methods.

ParameterBisoprololThis compound
Recovery > 90%> 90%
Matrix Effect < 15%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mLN/A
Upper Limit of Quantification (ULOQ) 500 ng/mLN/A
Intra-day Precision (%RSD) < 10%N/A
Inter-day Precision (%RSD) < 15%N/A
Accuracy (%Bias) ± 15%N/A

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample (1 mL) Spike Spike with this compound Urine->Spike Hydrolysis Enzymatic Hydrolysis (pH 5.0, 37°C) Spike->Hydrolysis Dilute Dilute with Buffer (pH 6.0) Hydrolysis->Dilute Load Load Sample Dilute->Load Condition Condition (Methanol) Equilibrate Equilibrate (Buffer pH 6.0) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (Buffer pH 6.0) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound from urine.

SPE_Mechanism cluster_loading Loading (pH 6.0) cluster_washing Washing cluster_elution Elution (High pH) Analyte_pos This compound (+ charge) Sorbent_neg MCX Sorbent (- charge) Analyte_pos->Sorbent_neg Ionic & Hydrophobic Interaction Sorbent_bound Analyte remains bound Wash_polar Aqueous Wash (removes polar interferences) Wash_nonpolar Organic Wash (removes non-polar interferences) Sorbent_neg2 MCX Sorbent (- charge) Analyte_neutral This compound (neutral) Analyte_neutral->Sorbent_neg2 Ionic bond disrupted, analyte elutes

Caption: Mechanism of mixed-mode cation exchange SPE for this compound.

References

Application Notes and Protocols: The Use of Bisoprolol-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPK and the Role of Stable Isotope-Labeled Internal Standards

Drug Metabolism and Pharmacokinetics (DMPK) are critical disciplines in the drug discovery and development process. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, providing essential information to assess its safety and efficacy. A key aspect of DMPK is the quantitative analysis of the drug and its metabolites in biological matrices, which relies on robust and accurate bioanalytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in LC-MS/MS-based bioanalysis. A SIL-IS, such as Bisoprolol-d5, is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Since these isotopes do not occur in nature in high abundance, the SIL-IS is chemically identical to the analyte but has a higher mass. This allows it to be distinguished from the analyte by the mass spectrometer, while co-eluting chromatographically. The SIL-IS is added to the biological samples at a known concentration at the beginning of the sample preparation process. It experiences the same extraction, ionization, and fragmentation effects as the analyte, thus compensating for any variability in the analytical procedure and ensuring accurate quantification.

Application of this compound in DMPK Studies

This compound, a deuterated analog of the beta-blocker bisoprolol, is an invaluable tool in the DMPK assessment of its parent drug. Its primary application is as an internal standard for the accurate quantification of bisoprolol in biological matrices like human plasma. This is crucial for pharmacokinetic studies, including bioavailability and bioequivalence assessments.[1]

Beyond its role as an internal standard for the parent drug, this compound can also be instrumental in metabolite identification and quantification. Although bisoprolol is metabolized to inactive metabolites, understanding their formation and clearance is a fundamental aspect of a comprehensive DMPK profile.[2] Bisoprolol is metabolized primarily via oxidative pathways mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] The use of a stable isotope-labeled compound can aid in distinguishing drug-related material from endogenous matrix components in mass spectrometry, facilitating the identification of novel metabolites.

Quantitative Data from Bioanalytical Methods

The following table summarizes the key parameters of a validated LC-MS/MS method for the quantification of bisoprolol in human plasma using this compound as an internal standard.

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]
Internal StandardThis compound[1]
Biological MatrixHuman Plasma[1]
Linearity Range0.5 - 100 ng/mL[1]
Mass Transition (Bisoprolol)m/z 326.3 → 116.3[1]
Mass Transition (this compound)m/z 331.3 → 121.3[1]
Precision (Intra-day)< 15%[1]
Precision (Inter-day)< 15%[1]
Accuracy85% - 115%[1]

Experimental Protocols

Protocol 1: Quantification of Bisoprolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the determination of bisoprolol in human plasma, as is typically performed in a pharmacokinetic study.

1. Materials and Reagents

  • Bisoprolol reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Bisoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bisoprolol reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Bisoprolol Working Solutions: Prepare a series of working solutions by serially diluting the bisoprolol stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (blank, calibration standard, QC sample, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube (except for the blank matrix).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Capcell Pak C18 MG III, 100 mm x 2.0 mm, 5 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Bisoprolol: 326.3 → 116.3[1]

    • This compound: 331.3 → 121.3[1]

5. Data Analysis

  • Integrate the peak areas for both bisoprolol and this compound.

  • Calculate the peak area ratio of bisoprolol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of bisoprolol in the QC and study samples from the calibration curve.

Visualizations

DMPK_Workflow cluster_sample_collection Biological Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Human Plasma Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC Chromatographic Separation Reconstitute->LC MS Mass Spectrometric Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Bisoprolol Calibration->Quantification

Caption: Bioanalytical workflow for the quantification of bisoprolol.

Internal_Standard_Logic Analyte Bisoprolol (Analyte) SamplePrep Sample Preparation Variability (e.g., extraction loss, matrix effects) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis Variability (e.g., injection volume, ionization suppression) SamplePrep->LCMS Both affected equally Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: The role of an internal standard in ensuring accurate quantification.

References

Application Notes & Protocols: Quantification of Bisoprolol in Environmental Samples Using Bisoprolol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and pharmaceutical analysis.

Introduction

Bisoprolol is a widely prescribed beta-blocker for treating cardiovascular diseases[1]. Due to its extensive use and incomplete removal in wastewater treatment plants, it has been detected as a contaminant in various environmental water bodies, including rivers and wastewater effluents[2][3][4]. Accurate and sensitive quantification of such pharmaceutical residues is crucial for assessing their environmental impact and potential risks to aquatic ecosystems[2].

The complexity of environmental matrices (e.g., surface water, wastewater) necessitates robust analytical methods to overcome challenges like matrix effects and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, such as Bisoprolol-d5, is the gold standard for achieving high accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to the target analyte, Bisoprolol, ensuring it behaves similarly during extraction and ionization, thus effectively compensating for variations.

This document provides a detailed protocol for the analysis of Bisoprolol in environmental water samples using Solid Phase Extraction (SPE) for sample clean-up and concentration, followed by quantification using an LC-MS/MS method with this compound as an internal standard.

Principle of Isotope Dilution LC-MS/MS

The core of this method is isotope dilution analysis. A known quantity of this compound (the internal standard) is spiked into the environmental sample at the very beginning of the preparation process. Because this compound has a different mass from the native Bisoprolol, the mass spectrometer can distinguish between them[5]. Any loss of analyte during the extraction and analysis process will affect both the native compound and the labeled standard equally. By measuring the ratio of the analyte response to the internal standard response, an accurate quantification can be achieved, independent of sample loss or matrix-induced signal suppression/enhancement.

Experimental Workflow

The overall analytical procedure involves sample collection, internal standard spiking, solid-phase extraction, and subsequent LC-MS/MS analysis.

Bisoprolol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect Environmental Water Sample Spike 2. Spike with This compound (Internal Standard) Sample->Spike Load 4. Load Sample onto SPE Cartridge Spike->Load Condition 3. Condition SPE Cartridge (e.g., Oasis HLB) Condition->Load Wash 5. Wash Cartridge to Remove Interferences Load->Wash Elute 6. Elute Analytes (Bisoprolol & this compound) Wash->Elute Evaporate 7. Evaporate Eluate & Reconstitute in Mobile Phase Elute->Evaporate LCMS 8. LC-MS/MS Analysis Evaporate->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: Workflow for Bisoprolol analysis in environmental samples.

Detailed Experimental Protocol

Materials and Reagents
  • Bisoprolol analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water[6]

  • Formic acid (LC-MS grade)[7]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)[8]

  • Glass fiber filters (1 µm)

  • Standard laboratory glassware and a nitrogen evaporator

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Filtration: Filter the collected water samples (typically 100-500 mL) through a 1 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: Add a precise volume of this compound stock solution to each sample to achieve a final concentration of approximately 20-50 ng/L.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences. Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the retained analytes (Bisoprolol and this compound) by passing 5-10 mL of methanol or acetonitrile through the cartridge.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase mixture.

Instrumental Analysis: LC-MS/MS

The analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source operating in positive mode.

LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., Capcell Pak C18, 100 mm x 2.0 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL[7]
Column Temperature 40°C[7]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Analysis Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions

The following mass transitions should be monitored for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
Bisoprolol 326.3116.3Quantification[5]
This compound 331.3121.3Internal Std.[5]

Method Performance Data

The following table summarizes typical performance characteristics for the analysis of Bisoprolol in environmental water matrices, demonstrating the method's sensitivity and reliability.

ParameterTypical ValueReference
Linearity Range 1 - 100 ng/LA linear range up to 100 ng/L is common for environmental water analysis[3].
Limit of Quantification (LOQ) 0.17 - 3.69 ng/LLOQs for beta-blockers in surface water can be very low, ensuring detection of trace amounts.[3]
Limit of Detection (LOD) 0.01 - 0.5 ng/L (drinking water)In cleaner matrices like drinking water, LODs can be in the sub-ng/L range.[2]
Recovery Rates (SPE) 74.8 - 102.5%Good recovery rates are achievable for various beta-blockers using SPE.[3]
Precision (RSD) Intra-day: 3.3-7.3% Inter-day: 7.2-12.5%The method demonstrates good repeatability and reproducibility.[3]

Data Analysis and Calculation

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of Bisoprolol and a constant concentration of this compound.

  • Response Ratio: Plot the peak area ratio of Bisoprolol to this compound against the concentration of Bisoprolol to generate a calibration curve.

  • Quantification: Calculate the concentration of Bisoprolol in the environmental samples by determining their peak area ratio and interpolating the concentration from the linear regression of the calibration curve.

Conclusion

The described method, utilizing Solid Phase Extraction and LC-MS/MS with this compound as an internal standard, provides a robust, sensitive, and accurate protocol for the quantification of Bisoprolol in environmental water samples. The isotope dilution technique is critical for mitigating matrix effects and ensuring high-quality data, making this approach highly suitable for environmental monitoring and research.

References

Application Notes and Protocols: Bisoprolol-d5 as a Tool for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol is a potent and selective β1-adrenergic receptor antagonist, widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and angina.[1][2][3] Its high affinity and selectivity for the β1-adrenergic receptor make it an invaluable tool in pharmacological research, particularly in the context of receptor binding assays. The deuterated analog, Bisoprolol-d5, offers a stable, isotopically labeled variant for use in various analytical and research applications, including receptor binding studies where it can serve as a competitor to determine the binding affinities of other unlabeled ligands.

The primary mechanism of action for Bisoprolol involves competitive antagonism at β1-adrenergic receptors, which are predominantly found in the heart and kidneys.[1][3] By blocking these receptors, Bisoprolol reduces heart rate, myocardial contractility, and renin release, thereby lowering blood pressure and cardiac workload.[1][3]

This document provides detailed application notes and protocols for the use of this compound as a tool in receptor binding assays targeting the β1-adrenergic receptor.

Quantitative Data: Binding Affinity of Bisoprolol

The following table summarizes the reported binding affinities of Bisoprolol for the β1-adrenergic receptor from various studies.

LigandReceptorRadioligandTissue/Cell LineKi (nM)Reference
Bisoprololβ1-adrenoceptor[3H]CGP-12177Rat ventricular myocytes20.0 (high affinity site)[4]
Bisoprololβ1-adrenoceptor[3H]CGP-12177Rat ventricular myocytes918 (low affinity site)[4]
Bisoprololβ1-adrenoceptor[3H]CGP-12177Rat heart membranes34.2 (high affinity site)[4]
Bisoprololβ1-adrenoceptor[3H]CGP-12177Rat heart membranes3,014 (low affinity site)[4]

Note: The existence of two distinct binding sites with different affinities for Bisoprolol in rat heart tissue has been reported.[4] Researchers should consider this possibility when designing and interpreting binding assay data.

Signaling Pathway and Experimental Workflow

β1-Adrenergic Receptor Signaling Pathway

Activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that plays a crucial role in regulating cardiac function. The binding of an agonist, such as norepinephrine, leads to a conformational change in the receptor, activating the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased heart rate and contractility.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β1-Adrenergic Receptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to

Caption: β1-Adrenergic Receptor Signaling Pathway.

Experimental Workflow: Competitive Receptor Binding Assay

A competitive receptor binding assay is a fundamental technique used to determine the affinity of an unlabeled ligand (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a labeled ligand (the "radioligand") that is known to bind to the same receptor.

Competitive_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and this compound to reach equilibrium Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [3H]CGP-12177) Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of this compound Competitor_Prep->Incubation Filtration Separate Bound from Free Radioligand (e.g., Rapid Filtration) Incubation->Filtration Quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) Filtration->Quantification Analysis Data Analysis: Plot % Inhibition vs. [this compound] Calculate IC50 and Ki Quantification->Analysis

Caption: Workflow for a Competitive Receptor Binding Assay.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude membrane fractions containing the β1-adrenergic receptor from either tissues (e.g., rat heart ventricle) or cultured cells expressing the receptor.

Materials:

  • Tissue or cell pellet

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Homogenization: Mince the tissue or resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize thoroughly on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the centrifugation step.

  • Final Resuspension: Resuspend the final membrane pellet in Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared membranes

  • Radioligand (e.g., [3H]CGP-12177)

  • Unlabeled antagonist for non-specific binding (e.g., Propranolol)

  • Assay Buffer

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of radioligand concentrations (e.g., 0.1-20 nM).

  • Total Binding: Add Assay Buffer, membrane preparation (typically 20-50 µg of protein), and the desired concentration of radioligand.

  • Non-specific Binding: Add Assay Buffer, membrane preparation, the desired concentration of radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Assay Buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of radioligand and fit the data using non-linear regression to determine Bmax and Kd.

Protocol 3: Competitive Binding Assay with this compound

This assay determines the IC50 and Ki of this compound.

Materials:

  • Prepared membranes

  • Radioligand (e.g., [3H]CGP-12177) at a fixed concentration (typically at or below its Kd)

  • This compound in a range of concentrations (e.g., 10^-11 to 10^-5 M)

  • Unlabeled antagonist for non-specific binding (e.g., Propranolol)

  • Assay Buffer

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

  • Total Binding: Add Assay Buffer, membrane preparation, and the fixed concentration of radioligand.

  • Non-specific Binding: Add Assay Buffer, membrane preparation, the fixed concentration of radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).

  • Competition: Add Assay Buffer, membrane preparation, the fixed concentration of radioligand, and the varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes.

  • Filtration and Quantification: Follow steps 5 and 6 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bisoprolol-d5 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Bisoprolol-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results for this compound.[1][2] Endogenous components in biological fluids are a common cause of these effects.[4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used, and does it completely eliminate matrix effects?

A2: A SIL-IS, such as this compound, is considered the gold standard for compensating for matrix effects.[1][5][6] Because it is chemically almost identical to the analyte (Bisoprolol), it is expected to have the same extraction efficiency and experience the same degree of ion suppression or enhancement.[1][5] This allows for accurate correction of the analyte signal. However, a SIL-IS may not always completely eliminate inaccuracies, especially with high levels of matrix effects or if the SIL-IS and analyte do not perfectly co-elute.[5] Therefore, even with a SIL-IS, it is crucial to assess and minimize matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The most common method to evaluate matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1] Injection of an extracted blank matrix will show a dip or rise in the baseline signal if matrix components eluting from the column cause ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of results Variable matrix effects between samples.- Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4] Protein precipitation is a common but less clean method that can be prone to matrix effects.[4] - Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[1][2]
Low signal intensity (Ion Suppression) Co-eluting endogenous compounds (e.g., phospholipids, salts) competing for ionization.- Sample Preparation: Use techniques specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates. LLE can also be effective at excluding these interferences. - Chromatography: Adjust the chromatographic conditions to shift the retention time of this compound away from regions of significant ion suppression.[1]
High signal intensity (Ion Enhancement) Co-eluting compounds that improve the ionization efficiency of this compound.- Improve Sample Cleanup: Similar to addressing ion suppression, more effective sample preparation (SPE, LLE) is key to removing the source of the enhancement. - Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may compromise the limit of quantitation.[2]
Inconsistent Internal Standard (IS) Performance - The IS (this compound) and analyte do not co-elute perfectly. - The IS is not effectively compensating for the matrix effect.- Chromatographic Optimization: Ensure that the chromatographic conditions result in the co-elution of Bisoprolol and this compound.[5] - Re-evaluate Sample Preparation: The chosen extraction method might be affecting the analyte and IS differently.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of Bisoprolol and this compound in the reconstitution solvent at low and high quality control (QC) concentrations.

  • Spike Extracted Blanks: Spike the low and high QC concentration solutions of Bisoprolol and this compound into the extracted blank matrix samples.

  • Analysis: Analyze the spiked extracted blanks and the neat solutions by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte and IS.

    • Calculate the IS-Normalized Matrix Factor by dividing the analyte MF by the IS MF. The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should ideally be ≤15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is designed to minimize matrix effects by extracting Bisoprolol from a biological matrix.

  • Sample Aliquoting: To 100 µL of plasma sample, add the internal standard (this compound) solution.

  • Basification: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH and ensure Bisoprolol is in its non-ionized form.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 5-10 minutes, followed by centrifugation to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes hypothetical data from a matrix effect experiment, illustrating the effectiveness of different sample preparation techniques.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) IS-Normalized Matrix Effect (CV%)
Protein Precipitation85 - 9560 - 115 (Suppression & Enhancement)18.5
Liquid-Liquid Extraction (LLE)70 - 8585 - 105 (Minimal Effect)8.2
Solid-Phase Extraction (SPE)90 - 10595 - 102 (Negligible Effect)4.5

This data is for illustrative purposes and highlights that while protein precipitation may offer high recovery, it can also lead to more significant and variable matrix effects compared to LLE and SPE.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_troubleshoot Troubleshooting Plasma Plasma Sample + IS (this compound) Extraction Extraction (PPT, LLE, or SPE) Plasma->Extraction Extract Final Extract Extraction->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Peak Area Response MS->Data Compare Compare to Neat Standard Data->Compare Calculate Calculate Matrix Factor Compare->Calculate Assess Assess Impact (Suppression/Enhancement) Calculate->Assess OptimizePrep Optimize Sample Prep Assess->OptimizePrep ModifyLC Modify LC Method Assess->ModifyLC

Caption: Workflow for identifying and troubleshooting matrix effects.

MitigationStrategies cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Strategy ME Matrix Effect Detected PPT Protein Precipitation (Basic) ME->PPT Initial Approach Gradient Modify Gradient ME->Gradient SIL_IS Use Stable Isotope-Labeled IS (this compound) ME->SIL_IS Essential for Compensation LLE Liquid-Liquid Extraction (Intermediate) PPT->LLE If ME Persists SPE Solid-Phase Extraction (Advanced) LLE->SPE For Complex Matrices Column Change Column Chemistry Gradient->Column FlowRate Adjust Flow Rate Column->FlowRate

Caption: Decision tree for mitigating matrix effects in LC-MS/MS.

References

Improving the recovery of Bisoprolol-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Bisoprolol-d5 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Troubleshooting Guides

This section provides answers to common problems encountered during the sample preparation of this compound, leading to low recovery.

Question: Why is the recovery of my internal standard, this compound, consistently low?

Answer:

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. As a deuterated internal standard, its chemical and physical properties are very similar to the analyte, Bisoprolol. Therefore, issues affecting Bisoprolol recovery will likely impact this compound as well.[1] Key areas to investigate include the extraction method, sample matrix effects, and the stability of the analyte. A systematic approach to troubleshooting is crucial to pinpoint the source of the loss.

Here is a logical workflow to diagnose and address low recovery issues:

TroubleshootingWorkflow Start Low this compound Recovery Observed Check_Method Review Sample Preparation Method Start->Check_Method SPE Solid-Phase Extraction (SPE) Check_Method->SPE Method is SPE LLE Liquid-Liquid Extraction (LLE) Check_Method->LLE Method is LLE PPT Protein Precipitation (PPT) Check_Method->PPT Method is PPT Optimize_SPE Optimize SPE Parameters SPE->Optimize_SPE Optimize_LLE Optimize LLE Parameters LLE->Optimize_LLE Optimize_PPT Optimize PPT Parameters PPT->Optimize_PPT Check_Matrix Investigate Matrix Effects Check_Stability Evaluate Analyte Stability Check_Matrix->Check_Stability Resolution Recovery Improved Check_Stability->Resolution Optimize_SPE->Check_Matrix Optimize_LLE->Check_Matrix Optimize_PPT->Check_Matrix

Caption: Troubleshooting workflow for low this compound recovery.

Question: How can I improve this compound recovery in Solid-Phase Extraction (SPE)?

Answer:

For SPE, several factors can contribute to low recovery. Consider the following troubleshooting steps:

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for Bisoprolol, which is a basic compound. A mixed-mode cation-exchange and reversed-phase sorbent is often effective.

  • Sample pH: The pH of the sample load solution is critical. To ensure retention of Bisoprolol on a cation-exchange sorbent, the pH should be at least 2 units below its pKa (~9.5), making it positively charged.

  • Wash Steps: The wash solvent may be too strong, leading to premature elution of this compound. Evaluate the composition of the wash solvent; it should be strong enough to remove interferences but not elute the analyte.

  • Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely. For a cation-exchange mechanism, the elution solvent should have a high pH (e.g., containing ammonia) to neutralize the charge on Bisoprolol, facilitating its elution.

  • Flow Rate: A high flow rate during sample loading, washing, or elution can lead to incomplete interaction with the sorbent and thus, lower recovery. Optimizing the flow rate is recommended.[2]

Question: What are the key parameters to optimize for Liquid-Liquid Extraction (LLE) of this compound?

Answer:

In LLE, the partitioning of this compound between the aqueous and organic phases is governed by its physicochemical properties and the extraction conditions.

  • Solvent Choice: The choice of organic solvent is crucial. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used for the extraction of basic drugs like Bisoprolol.

  • pH of Aqueous Phase: The pH of the aqueous sample should be adjusted to be at least 2 units above the pKa of Bisoprolol (~9.5) to ensure it is in its neutral, more hydrophobic form, which will preferentially partition into the organic phase.[3]

  • Solvent Volume Ratio: The ratio of the organic solvent to the aqueous sample volume can impact extraction efficiency. A higher volume of organic solvent can improve recovery.

  • Mixing and Emulsion Formation: Inadequate mixing can lead to incomplete extraction, while overly vigorous mixing can cause emulsion formation, making phase separation difficult. Gentle but thorough mixing is recommended.

Question: My recovery is low after Protein Precipitation (PPT). What could be the issue?

Answer:

While PPT is a simple and fast method, low recovery of this compound can occur due to a few factors:

  • Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent for plasma samples.[4] Methanol can also be used, but it may be less efficient at removing proteins.

  • Solvent-to-Sample Ratio: A sufficient volume of the precipitating solvent is necessary for complete protein removal. A ratio of 3:1 (solvent:plasma) is generally recommended.

  • Analyte Co-precipitation: this compound might get entrapped within the precipitated protein pellet. Ensure thorough vortexing to release the analyte from the protein-bound fraction before centrifugation.

  • Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet to avoid transferring precipitated proteins, which can interfere with subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected recovery rates for this compound with different sample preparation techniques?

A1: The recovery of this compound is expected to be similar to that of Bisoprolol. Below is a summary of reported recovery percentages for Bisoprolol using various methods.

Sample Preparation MethodMatrixRecovery (%)Reference
Protein PrecipitationHuman Plasma92.7 - 95.9[4]
Protein PrecipitationHuman Plasma90.7 - 101.7[5]
Solid-Phase Extraction (SPE)Human Plasma~94[4]
Liquid-Liquid Extraction (LLE)Human Plasma> 85[3]
Dispersive liquid-liquid microextractionWastewater53.04 - 92.1[6]

Q2: Can the stability of this compound during sample preparation affect its recovery?

A2: Yes, the stability of this compound is a critical factor. While Bisoprolol is generally stable, exposure to harsh pH conditions or high temperatures for extended periods could potentially lead to degradation.[2] It is advisable to perform stability assessments under the conditions used in your sample preparation workflow.

Q3: How do matrix effects influence the recovery and quantification of this compound?

A3: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy of quantification, even if the recovery of this compound is high.[1] A deuterated internal standard like this compound is used to compensate for these effects, as it is expected to experience the same matrix effects as the unlabeled analyte. However, differential matrix effects can sometimes occur. A thorough validation of the analytical method, including an assessment of matrix effects, is essential.

Q4: Are there any specific considerations when using a deuterated internal standard like this compound?

A4: While stable isotope-labeled internal standards are considered the gold standard, there are a few potential issues to be aware of. In rare cases, deuterium-hydrogen exchange can occur, although this is less common with aromatic deuteration. Additionally, chromatographic separation between the deuterated and non-deuterated analyte can sometimes be observed, which might lead to differential matrix effects if they elute in regions of varying ion suppression.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques for this compound.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated method for the quantification of Bisoprolol in human plasma.[7][8]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed for the determination of Bisoprolol in human plasma samples.[3]

  • Sample Aliquoting: Place 250 µL of plasma into a glass tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • pH Adjustment: Add 50 µL of 1 M sodium hydroxide to alkalize the sample.

  • Extraction Solvent Addition: Add 2 mL of methyl tert-butyl ether.

  • Extraction: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 250 µL of the mobile phase.

  • Analysis: Inject a portion of the sample for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE of Bisoprolol from biological fluids.

  • Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Add the this compound internal standard.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase.

  • Analysis: Analyze the sample using LC-MS/MS.

Signaling Pathway

Bisoprolol is a selective β1-adrenergic receptor antagonist. Its therapeutic effects are primarily mediated through the blockade of these receptors in the heart. The following diagram illustrates the β1-adrenergic receptor signaling pathway that Bisoprolol inhibits.

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bisoprolol Bisoprolol Beta1_AR β1-Adrenergic Receptor Bisoprolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

Caption: β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of Bisoprolol.

References

Addressing ion suppression of Bisoprolol-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of Bisoprolol-d5 in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Even though tandem mass spectrometry (MS/MS) is highly selective, it is still susceptible to ion suppression because the interference occurs before mass analysis.[3]

Q2: What are the common causes of ion suppression for this compound in biological samples like plasma?

A: The primary causes of ion suppression in biological matrices are endogenous components that are extracted with the analyte and co-elute during chromatographic separation. For plasma samples, major contributors include:

  • Phospholipids: These are abundant in plasma and are notorious for causing significant ion suppression, particularly in the middle of the chromatographic run.

  • Salts and Buffers: High concentrations of non-volatile salts can reduce ionization efficiency.

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.

Q3: My deuterated internal standard (this compound) is supposed to correct for ion suppression. Why am I still seeing issues?

A: While stable-isotope labeled (SIL) internal standards like this compound are the gold standard for correcting matrix effects, they are not always a perfect solution.[4] Differential matrix effects can occur if the analyte (Bisoprolol) and the internal standard (this compound) do not co-elute perfectly.[4][5] The substitution of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, resulting in a small chromatographic shift.[5] If this shift places the analyte and internal standard in regions of varying ion suppression, the correction will be inaccurate.[4][5]

Q4: Can the choice of mobile phase impact ion suppression of this compound?

A: Yes, the mobile phase composition can significantly influence ionization efficiency and chromatographic separation, thereby affecting ion suppression. Mobile phase additives like formic acid or ammonium acetate are often used to improve the ionization of basic compounds like Bisoprolol.[6] The organic solvent (e.g., acetonitrile or methanol) and the gradient profile can be optimized to separate this compound from interfering matrix components.[1]

Troubleshooting Guides

Problem 1: Low or Inconsistent this compound Signal Intensity

This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.

Step 1: Diagnose the Presence and Location of Ion Suppression

  • Action: Perform a post-column infusion experiment. This involves continuously infusing a solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. Then, inject a blank matrix extract. A drop in the baseline signal of this compound indicates the retention time at which ion-suppressing components are eluting.[1][3]

Step 2: Optimize Chromatographic Separation

  • Action: Adjust the LC method to shift the retention time of this compound away from the ion suppression regions identified in Step 1.

    • Modify the Gradient: Increase the gradient ramp time to improve the separation of this compound from co-eluting matrix components.[1]

    • Change the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and may resolve the interference.

    • Consider a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can provide the necessary selectivity change.

Step 3: Enhance Sample Preparation

  • Action: Improve the removal of interfering matrix components before LC-MS analysis.

    • Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar matrix components.[7]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering components and concentrating the analyte.[8]

Problem 2: Poor Accuracy and Precision Despite Using this compound

This may indicate that Bisoprolol and this compound are experiencing differential ion suppression.

Step 1: Verify Co-elution of Analyte and Internal Standard

  • Action: Overlay the chromatograms of Bisoprolol and this compound. Ensure that their peak apexes are as close as possible. Even minor shifts can cause issues in areas of steep ion suppression.[5]

Step 2: Evaluate the Dilution Matrix

  • Action: If you are diluting samples, ensure that the dilution matrix does not introduce its own matrix effects. Perform mixing studies with a known standard in both the diluent and the actual matrix to check for consistency.[4]

Step 3: Consider an Alternative Internal Standard

  • Action: If co-elution cannot be achieved and differential suppression persists, consider using a different internal standard. While this compound is generally preferred, another beta-blocker with similar physicochemical properties, such as Metoprolol, has been used in some methods.[6] However, a SIL internal standard is always the first choice.

Quantitative Data

Table 1: Comparison of Sample Preparation Techniques for Bisoprolol Recovery in Human Plasma

Sample Preparation TechniqueAnalyte ConcentrationRecovery (%)Reference
Protein Precipitation1.5 ng/mL94.03[8]
40 ng/mL100.3[8]
80 ng/mL96.29[8]
Solid-Phase Extraction (C18)Not Specified95-102[8]

Note: Higher recovery does not always equate to lower ion suppression. The effectiveness of a technique depends on its ability to remove interfering matrix components.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis
  • System Setup:

    • Configure the LC-MS/MS system for the analysis of this compound.

    • Use a T-connector to introduce a constant flow of a this compound standard solution (e.g., 50 ng/mL in 50:50 acetonitrile:water) into the mobile phase stream between the analytical column and the mass spectrometer ion source. A syringe pump is used for this infusion at a low flow rate (e.g., 10 µL/min).

  • Equilibration: Allow the system to equilibrate until a stable baseline signal for this compound is observed in the mass spectrometer.

  • Injection: Inject a blank plasma sample that has been processed using your standard sample preparation method.

  • Data Analysis: Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Bisoprolol from Human Plasma

This is a general protocol and may require optimization.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding a suitable buffer (e.g., to adjust pH).

    • Load the pre-treated plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute Bisoprolol and this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow problem problem step step action action outcome outcome sub_action sub_action start Problem: Low or Inconsistent This compound Signal step1 Step 1: Diagnose Ion Suppression start->step1 action1 Perform Post-Column Infusion Experiment step1->action1 Identify suppression region step2 Step 2: Optimize Chromatography action1->step2 If analyte co-elutes with suppression action2a Modify Gradient step2->action2a action2b Change Solvent step2->action2b action2c Change Column step2->action2c end Resolution: Stable and Reproducible Signal step2->end If resolved step3 Step 3: Enhance Sample Prep action2a->step3 If suppression persists action2b->step3 If suppression persists action2c->step3 If suppression persists action3a Liquid-Liquid Extraction step3->action3a action3b Solid-Phase Extraction step3->action3b action3a->end action3b->end

Caption: Troubleshooting workflow for low this compound signal.

SPE_Workflow title title step_node step_node action_node action_node title_node Solid-Phase Extraction (SPE) Protocol step1 Step 1 Conditioning action1 Wash with Methanol, then Water step1:f1->action1 step2 Step 2 Sample Loading action1->step2:f0 action2 Load pre-treated plasma sample step2:f1->action2 step3 Step 3 Washing action2->step3:f0 action3 Wash with 5% Methanol to remove interferences step3:f1->action3 step4 Step 4 Elution action3->step4:f0 action4 Elute this compound with Methanol step4:f1->action4 step5 Step 5 Final Prep action4->step5:f0 action5 Evaporate and Reconstitute for analysis step5:f1->action5

Caption: Experimental workflow for Solid-Phase Extraction.

References

Technical Support Center: Optimization of Chromatographic Separation for Bisoprolol and Bisoprolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Bisoprolol and its deuterated internal standard, Bisoprolol-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Bisoprolol and this compound.

Issue Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction with active silanols on the column.[1]Use a high-purity silica-based column.[1] Adjust mobile phase pH to suppress silanol ionization (e.g., pH 3.0-5.6).[2][3] Add a basic modifier like triethylamine to the mobile phase.
Column overload.[1]Reduce the sample concentration or injection volume.[1]
Inappropriate injection solvent.Dissolve the sample in the initial mobile phase or a weaker solvent.
Shifting Retention Times Changes in mobile phase composition.[1]Ensure accurate and consistent mobile phase preparation. Degas the mobile phase before use.[4]
Fluctuations in column temperature.[5][6]Use a column oven to maintain a constant temperature.[6]
Inconsistent flow rate.Check the pump for leaks and ensure it is properly primed.[6]
Column degradation.Replace the column if performance does not improve after flushing.
Poor Resolution Between Bisoprolol and this compound Suboptimal mobile phase composition.Optimize the organic-to-aqueous ratio of the mobile phase. A common starting point is a mixture of acetonitrile or methanol with a buffer like phosphate or ammonium acetate.[4][7]
Inappropriate column.A C18 column is commonly used and provides good separation.[4][8] Consider a column with a different particle size or dimension for better efficiency.[9]
Gradient elution not optimized.Adjust the gradient slope and time to improve separation.
Low Signal Intensity or Sensitivity Suboptimal detection wavelength (HPLC-UV).The optimal UV detection wavelength for Bisoprolol is typically around 225 nm.[3][4]
Inefficient ionization (LC-MS).Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Formic acid is often added to the mobile phase to enhance protonation in positive ion mode.[10]
Sample loss during preparation.Ensure efficient extraction and minimize steps where the analyte can be lost. Protein precipitation is a common and effective sample preparation technique for plasma samples.[8]
Ghost Peaks Contaminants in the mobile phase or from the sample.Use high-purity solvents and reagents. Filter the mobile phase and samples before injection.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler.
Late eluting compounds from a previous run.Increase the run time or implement a column wash step after each injection.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC-UV method for Bisoprolol and this compound?

A good starting point is to use a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a phosphate buffer (pH around 3-6).[3][4] Detection is typically performed at 225 nm.[3][4]

Q2: For LC-MS/MS analysis, what are the typical mass transitions for Bisoprolol and this compound?

For Bisoprolol, the protonated molecule [M+H]+ is m/z 326.3, and a common product ion is m/z 116.3.[8] For this compound, the protonated molecule is m/z 331.3, and a common product ion is m/z 121.3.[8] These transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

Q3: How can I improve the retention and separation of these compounds?

To increase retention, you can decrease the proportion of the organic solvent in the mobile phase. To improve separation, you can optimize the mobile phase composition, flow rate, and temperature. A gradient elution may also provide better resolution compared to an isocratic method.

Q4: What are the critical system suitability parameters to monitor?

Key system suitability parameters include theoretical plates (should be high), tailing factor (ideally close to 1), and the resolution between Bisoprolol and any potential interfering peaks.[4] The relative standard deviation (%RSD) for replicate injections of a standard solution should also be low, typically less than 2%.[4]

Q5: What are the common sample preparation techniques for analyzing Bisoprolol in biological matrices like plasma?

Protein precipitation is a simple and effective method for preparing plasma samples for LC-MS/MS analysis of Bisoprolol.[8] This involves adding a solvent like acetonitrile or methanol to the plasma to precipitate the proteins, followed by centrifugation to separate the supernatant containing the analyte.

Experimental Protocols

HPLC-UV Method for Bisoprolol
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: Methanol:Phosphate buffer (e.g., 65:35, v/v). The buffer pH can be adjusted to optimize separation.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Detection: UV at 225 nm[4]

  • Column Temperature: Ambient or controlled at 25°C[3]

LC-MS/MS Method for Bisoprolol and this compound in Human Plasma
  • Column: C18 (e.g., 100 mm x 2.0 mm, 5 µm particle size)[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • A gradient elution can be used for optimal separation.

  • Flow Rate: 0.3 mL/min[10]

  • Injection Volume: 5 µL[10]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometer: Triple quadrupole

  • MRM Transitions:

    • Bisoprolol: 326.3 -> 116.3[8]

    • This compound: 331.3 -> 121.3[8]

Data Presentation

Table 1: Typical Chromatographic Parameters for Bisoprolol and this compound

ParameterBisoprololThis compoundReference
Retention Time (min) ~4.75 (HPLC-UV)-[4]
m/z (Precursor Ion) 326.3331.3[8]
m/z (Product Ion) 116.3121.3[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing Standard_Preparation Standard Solution Preparation HPLC_System HPLC/LC-MS System Standard_Preparation->HPLC_System Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Sample_Extraction->HPLC_System Column_Selection Column Selection (e.g., C18) HPLC_System->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Method_Development Method Development (Gradient/Isocratic) Mobile_Phase_Opt->Method_Development Data_Acquisition Data Acquisition (UV or MS/MS) Method_Development->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Method_Validation Method Validation Peak_Integration->Method_Validation Troubleshooting_Flowchart start Chromatographic Issue Identified check_peak_shape Check Peak Shape (Tailing/Fronting)? start->check_peak_shape adjust_mobile_phase Adjust Mobile Phase pH or Add Modifier check_peak_shape->adjust_mobile_phase Yes check_retention_time Check Retention Time Stability? check_peak_shape->check_retention_time No check_column Check Column Health adjust_mobile_phase->check_column check_column->check_retention_time verify_mobile_phase Verify Mobile Phase Preparation & Degassing check_retention_time->verify_mobile_phase Unstable check_resolution Check Resolution? check_retention_time->check_resolution Stable check_temp_flow Check Temperature & Flow Rate Stability verify_mobile_phase->check_temp_flow check_temp_flow->check_resolution optimize_gradient Optimize Mobile Phase Composition/Gradient check_resolution->optimize_gradient Poor end Problem Resolved check_resolution->end Good optimize_gradient->end

References

Troubleshooting poor peak shape in Bisoprolol-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Bisoprolol-d5, particularly focusing on achieving optimal peak shape in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common causes of poor peak shape (tailing, fronting, or splitting) in this compound analysis?

Poor peak shape in the analysis of this compound can stem from a variety of factors, including issues with the mobile phase, column, sample preparation, or the LC-MS system itself. Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. Peak fronting, where the beginning of the peak is sloped, can be a sign of column overload. Split peaks may indicate a problem with the sample injection, a column void, or co-elution with an interfering substance.

2. My this compound peak is tailing. What should I do?

Peak tailing is a frequent issue. Here's a step-by-step guide to troubleshoot this problem:

  • Mobile Phase pH: Bisoprolol is a basic compound. An inappropriate mobile phase pH can lead to interactions with residual silanols on the column, causing tailing. Ensure the mobile phase pH is sufficiently low (e.g., around 3) to keep bisoprolol protonated.[1] Using an acidic modifier like formic acid is common practice to improve peak shape and ionization efficiency.[1]

  • Buffer Concentration: Insufficient buffer capacity can lead to inconsistent ionization and peak tailing. A buffer concentration of 10-50 mM is generally recommended.

  • Column Condition: A contaminated or old column can be a source of tailing. Try flushing the column or, if necessary, replacing it. A guard column can help protect the analytical column from contaminants.

  • Secondary Interactions: Use a column with end-capping to minimize interactions with residual silanols.

3. I am observing peak fronting for my this compound peak. What is the likely cause?

Peak fronting is often an indication of sample overload . To address this:

  • Reduce Injection Volume: Try injecting a smaller volume of your sample.

  • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.

4. Why am I seeing split peaks for this compound?

Split peaks can be caused by several factors:

  • Injection Issues: Problems with the autosampler, such as an incompletely filled sample loop or a partially clogged injector, can lead to split peaks.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This may require replacing the column.

  • Co-elution: An interfering compound may be co-eluting with your analyte. Review your sample preparation process to eliminate potential interferences.

  • Mobile Phase Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting. Ensure your sample is dissolved in a compatible solvent.

5. Could the deuterated internal standard (this compound) itself be the cause of peak shape issues?

While less common, the deuterated standard can sometimes exhibit slightly different chromatographic behavior compared to the unlabeled analyte. This is known as the "isotope effect."[2]

  • Chromatographic Resolution: In some cases, the analyte and the deuterated internal standard may not perfectly co-elute, leading to what might appear as a distorted or broadened peak if the resolution is poor. Ensure your chromatographic method has sufficient resolution to separate any potential impurities.

  • Deuterium Exchange: Although less likely with this compound's labeling, in some instances, deuterium atoms can exchange with protons from the mobile phase, which could potentially affect chromatography.[3] This is more of a concern for quantitation accuracy than peak shape itself.

Experimental Protocols & Data

Optimized LC-MS Parameters for Bisoprolol Analysis

The following table summarizes typical starting parameters for a robust Bisoprolol LC-MS/MS method, gathered from various validated methods.[1][4] These can be used as a baseline for troubleshooting and optimization.

ParameterRecommended ConditionCommon Issues if Not Optimized
LC Column C18 (e.g., Capcell Pak C18 MG III, 100 mm x 2.0 mm, 5 µm)Poor peak shape, insufficient retention
Mobile Phase Acetonitrile and water with 0.1% Formic Acid (e.g., 50:50 v/v)[1]Peak tailing (if pH is too high)
Flow Rate 0.3 - 0.7 mL/min[1]Broad peaks (if too low), high backpressure (if too high)
Column Temp. 40 °C[1]Changes in retention time and peak shape
Injection Vol. 5 µLPeak fronting (if too high)
Ionization Mode Positive Electrospray Ionization (ESI+)Low sensitivity
MS/MS Transition Bisoprolol: m/z 326.3 -> 116.3; this compound: m/z 331.3 -> 121.3[4]Incorrect quantification
Sample Preparation Protocol (Protein Precipitation)

A simple and effective method for extracting bisoprolol from plasma is protein precipitation.[4]

  • To 200 µL of plasma sample, add the internal standard solution (this compound).

  • Add 600 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Troubleshooting Workflows

General Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks check_tailing Peak Tailing? check_all_peaks->check_tailing No all_peaks_yes System-wide Issue check_all_peaks->all_peaks_yes Yes check_fronting Peak Fronting? check_tailing->check_fronting No tailing_solutions Tailing Solutions check_tailing->tailing_solutions Yes check_split Split Peak? check_fronting->check_split No fronting_solutions Fronting Solutions check_fronting->fronting_solutions Yes split_solutions Split Peak Solutions check_split->split_solutions Yes check_connections Check for leaks and loose fittings all_peaks_yes->check_connections check_column Inspect/replace column and guard column check_connections->check_column check_mobile_phase Prepare fresh mobile phase check_column->check_mobile_phase adjust_ph Lower mobile phase pH (e.g., with formic acid) tailing_solutions->adjust_ph check_buffer Increase buffer concentration adjust_ph->check_buffer use_endcapped_column Use end-capped column check_buffer->use_endcapped_column reduce_injection Reduce injection volume fronting_solutions->reduce_injection dilute_sample Dilute sample reduce_injection->dilute_sample check_solvent Ensure sample solvent is weaker than mobile phase dilute_sample->check_solvent check_injector Inspect autosampler/injector split_solutions->check_injector check_column_void Check for column void check_injector->check_column_void review_sample_prep Review sample preparation for interferences check_column_void->review_sample_prep

Caption: General troubleshooting workflow for poor peak shape.

Logical Relationship of Tailing Peak Causes

Tailing_Peak_Causes tailing Peak Tailing secondary_interactions Secondary Interactions tailing->secondary_interactions column_issues Column Issues tailing->column_issues mobile_phase_issues Mobile Phase Issues tailing->mobile_phase_issues silanol Silanol Interactions secondary_interactions->silanol contamination Column Contamination column_issues->contamination degradation Column Degradation column_issues->degradation high_ph High pH mobile_phase_issues->high_ph low_buffer Low Buffer Strength mobile_phase_issues->low_buffer

Caption: Common causes of peak tailing in reverse-phase chromatography.

References

Minimizing isotopic exchange of deuterium in Bisoprolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in Bisoprolol-d5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the isotopic labeling position of commercially available this compound, and is it stable?

A1: Commercially available this compound is typically deuterated on the propanolamine side chain. The IUPAC name is 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol. The five deuterium atoms are located on aliphatic carbons, which form strong carbon-deuterium (C-D) bonds. These bonds are generally stable and not prone to back-exchange under typical analytical conditions.[1]

Q2: Can isotopic exchange occur with this compound during sample storage?

A2: While the aliphatic labeling of this compound makes it relatively stable, prolonged storage under suboptimal conditions can potentially lead to a minimal degree of isotopic exchange. To minimize this risk, it is crucial to adhere to recommended storage guidelines.

Q3: What are the optimal storage conditions for this compound solutions to prevent deuterium exchange?

A3: For optimal stability and to minimize any potential for isotopic exchange, it is recommended to store this compound solutions as outlined in the table below. Storing standards under an inert gas at low temperatures can help prevent hydrogen exchange.[2]

Q4: Is this compound susceptible to back-exchange in acidic or basic solutions during sample preparation?

A4: Deuterium labels on aliphatic carbons are generally stable. However, extreme pH conditions (both highly acidic and highly basic) and elevated temperatures should be avoided during sample preparation to eliminate any risk of back-exchange. It is advisable to work with solutions closer to a neutral pH when possible.

Q5: Can the mobile phase composition in LC-MS analysis cause deuterium exchange in this compound?

A5: Standard mobile phases used for the analysis of bisoprolol, which are often mildly acidic (e.g., containing 0.1% formic acid), have been shown to be compatible with this compound as an internal standard, indicating no significant on-column exchange.[3][4] However, the use of highly acidic or basic mobile phases should be carefully evaluated for potential on-column exchange.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound and provides step-by-step guidance to resolve them.

Problem 1: Apparent loss of this compound signal or increase in Bisoprolol (unlabeled) signal over time in stored samples.

  • Potential Cause: This could be indicative of isotopic back-exchange, where deuterium atoms on this compound are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur under improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions and prepared samples are stored according to the recommendations in Table 1. Avoid repeated freeze-thaw cycles.

    • Solvent Check: Use aprotic or deuterated solvents for the preparation of stock solutions to minimize the source of exchangeable protons. If aqueous solutions are necessary, use high-purity water and prepare fresh.

    • pH of the Matrix: If working with biological matrices, consider the pH. If the matrix is significantly acidic or basic, neutralize it as part of the sample preparation process, if the overall analytical method allows.

    • Re-analysis with Freshly Prepared Standard: Prepare a fresh dilution of the this compound standard and re-analyze the samples to confirm if the issue is with the stored, prepared samples or the standard itself.

Problem 2: Inconsistent results or poor reproducibility in quantitative analysis using this compound as an internal standard.

  • Potential Cause: Inconsistent isotopic exchange across samples, standards, and quality controls can lead to variability in the analytical results. This may be introduced during sample extraction or processing steps.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation workflow is consistent for all samples, including the timing of adding the internal standard, incubation times, and pH adjustments. It is best practice to add the internal standard as early as possible in the sample preparation process.

    • Evaluate pH Effects: If your protocol involves pH adjustment (e.g., for liquid-liquid extraction or solid-phase extraction), assess the stability of this compound at the pH values used. If possible, perform extractions at a more neutral pH.

    • Temperature Control: Avoid exposing samples to high temperatures during processing (e.g., during solvent evaporation). Use a gentle stream of nitrogen at room temperature if possible.

    • Workflow Analysis: The following diagram illustrates a logical workflow to troubleshoot this issue.

Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Stock Solution (Solid) Store at -20°C in a tightly sealed container.Minimizes degradation and exposure to atmospheric moisture.
Stock Solution (in Organic Solvent) Store at -20°C in a tightly sealed vial. Use of aprotic solvents (e.g., acetonitrile, methanol) is preferred.Low temperature and exclusion of water reduce the potential for exchange.
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Adjust pH to be near neutral (pH 6-8) if possible.Minimizes the risk of hydrolysis and pH-catalyzed deuterium exchange.
Biological Samples (Spiked) Process immediately. If storage is required, store at -80°C.Minimizes enzymatic degradation and potential for exchange in a complex matrix.

Table 2: Summary of pH and Temperature Considerations for Experimental Steps

Experimental SteppH Range to AvoidTemperature to AvoidRecommended Practice
Sample Preparation < 4 and > 9> 40°CMaintain samples on ice or at room temperature. Neutralize highly acidic or basic samples if the method allows.
Liquid-Liquid Extraction Use of strong acids/bases for pH adjustmentN/AUse buffered solutions to maintain a consistent and near-neutral pH.
Solid-Phase Extraction Use of harsh pH for elution/washingN/ASelect SPE cartridges and solvent systems that operate under mild pH conditions.
LC-MS Analysis Mobile phases with extreme pHHigh column temperatures (> 50°C)Use standard mobile phase additives like formic acid or ammonium formate. Optimize chromatography at moderate temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the required amount of this compound solid.

    • Dissolve the solid in a suitable aprotic solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the same solvent to achieve the desired concentrations for spiking into calibration standards and quality control samples.

    • Prepare working solutions fresh daily if possible.

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma Samples)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis sample Plasma Sample add_is Spike with this compound IS sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, RT) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Validation & Comparative

A Head-to-Head Comparison of Bisoprolol-d5 and Other Beta-Blocker Stable Isotopes in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and bioanalytical assays, the choice of an appropriate internal standard is paramount to ensure accuracy, precision, and robustness of the method. For the quantification of beta-blockers, a class of drugs widely used in the management of cardiovascular diseases, stable isotope-labeled internal standards are the gold standard. This guide provides a head-to-head comparison of Bisoprolol-d5 with other commonly used deuterated beta-blocker stable isotopes, namely Metoprolol-d7 and Carvedilol-d5. The comparison is based on their performance as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from various studies.

Performance Comparison of Beta-Blocker Stable Isotopes

The primary role of a stable isotope-labeled internal standard is to mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. The following table summarizes the key performance parameters of this compound, Metoprolol-d7, and Carvedilol-d5 as reported in the literature.

ParameterThis compoundMetoprolol-d7Carvedilol-d5
Analyte(s) BisoprololMetoprolol and its metabolites (e.g., α-hydroxymetoprolol)Carvedilol enantiomers
Typical Matrix Human PlasmaHuman Plasma, SerumHuman Plasma
Linearity Range 0.5 - 100 ng/mL[1]0.501 - 349.342 ng/mLNot explicitly stated for Carvedilol-d5, but methods for Carvedilol range from 0.2 to 100 ng/mL.
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]0.501 ng/mL0.5 ng/mL (for Carvedilol)[2]
Accuracy Within acceptable limits (not explicitly quantified in the provided abstract)[1]99.71–100.3% and 99.9–100.31% for IVA and MET respectively[3]Not explicitly stated.
Precision (CV%) Within acceptable limits (not explicitly quantified in the provided abstract)[1]Intra-day: 0.048-12.68%, Inter-day: 0.1-2.66% for IVA and MET respectively[3]Not explicitly stated.
Recovery Evaluated and found to be consistent[1]High extraction efficiency reportedNot explicitly stated.
Matrix Effect Evaluated and deemed not to affect accuracy[1]No significant ion suppression or enhancement observedA study noted that a slight difference in retention time due to the deuterium isotope effect could lead to differential matrix effects between Carvedilol and its deuterated standard.

Note: The data presented in this table is compiled from different studies. A direct comparison of performance should be interpreted with caution as experimental conditions may have varied between studies.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the use of this compound, Metoprolol-d7, and Carvedilol-d5 as internal standards in LC-MS/MS assays.

Quantification of Bisoprolol using this compound

This protocol is based on a validated LC-MS/MS method for the determination of bisoprolol in human plasma.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.
  • Add 300 µL of acetonitrile to precipitate the plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions:
  • Bisoprolol: m/z 326.3 → 116.3[1]
  • This compound: m/z 331.3 → 121.3[1]

Quantification of Metoprolol using Metoprolol-d7

This protocol is a representative method for the analysis of metoprolol in biological fluids.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add Metoprolol-d7 as the internal standard.
  • Add 100 µL of 1 M sodium hydroxide.
  • Add 1 mL of a mixture of ethyl acetate and n-hexane (80:20, v/v).
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column.
  • Mobile Phase: A mixture of methanol and ammonium acetate buffer.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source in positive ion mode.
  • MRM Transitions:
  • Metoprolol: m/z 268.2 → 116.2
  • Metoprolol-d7: m/z 275.2 → 123.2

Quantification of Carvedilol using Carvedilol-d5

This protocol outlines a general procedure for the determination of carvedilol in human plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of plasma, add Carvedilol-d5 as the internal standard.
  • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).
  • Wash the cartridge with water and then with a low-percentage organic solvent.
  • Elute the analyte and internal standard with methanol or another suitable organic solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column.
  • Mobile Phase: A gradient of acetonitrile and water with formic acid.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source in positive ion mode.
  • MRM Transitions:
  • Carvedilol: m/z 407.2 → 100.1
  • Carvedilol-d5: m/z 412.2 → 105.1[2]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and the mechanism of action of beta-blockers, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for the bioanalysis of beta-blockers using a stable isotope-labeled internal standard.

Beta_Blocker_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Beta_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contraction Ca_Influx->Contraction Beta_Blocker Bisoprolol (Beta-Blocker) Beta_Blocker->Beta_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor Activates

Caption: The signaling pathway of the β1-adrenergic receptor and the mechanism of action of beta-blockers like Bisoprolol.[4][5][6]

Conclusion

This compound, Metoprolol-d7, and Carvedilol-d5 are all effective stable isotope-labeled internal standards for the quantification of their respective beta-blocker analytes. The choice of internal standard will primarily depend on the specific analyte being measured. All three demonstrate good performance in terms of linearity, sensitivity, and accuracy. However, researchers using Carvedilol-d5 should be mindful of potential chromatographic shifts due to the deuterium isotope effect, which could influence the accuracy of quantification in the presence of significant matrix effects. The provided experimental protocols and diagrams serve as a valuable resource for developing and implementing robust bioanalytical methods for beta-blockers in a research and drug development setting.

References

Inter-laboratory Validation of a Bisoprolol-d5 Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of Bisoprolol, with a focus on the use of its deuterated internal standard, Bisoprolol-d5. The data presented is a synthesized summary from published single-laboratory validation studies to illustrate a hypothetical inter-laboratory comparison. This document is intended to serve as a practical resource for researchers and scientists in the field of drug development and bioanalysis.

Introduction to Bisoprolol and the Importance of Isotope Dilution Mass Spectrometry

Bisoprolol is a selective beta-1 adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, heart failure, and angina.[1][2][3] Accurate quantification of Bisoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This isotope dilution technique provides high accuracy and precision by correcting for variability in sample preparation and instrument response.

Inter-laboratory validation is a critical step in the standardization of an analytical method, ensuring its robustness and reproducibility across different laboratories, equipment, and analysts. This guide will explore the key performance parameters of a validated LC-MS/MS method for this compound quantification, drawing upon established regulatory guidelines from the FDA and EMA.[4][5][6]

Comparative Analysis of LC-MS/MS Method Performance

The following table summarizes the key validation parameters from three representative, albeit hypothetical, laboratories. The data is based on typical performance characteristics reported in various single-laboratory validation publications for the quantification of Bisoprolol using LC-MS/MS with this compound as the internal standard.[7][8][9]

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (FDA/EMA)
Linearity Range (ng/mL) 0.5 - 1001 - 2000.2 - 150Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.510.2Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ± 20%
Intra-day Precision (%CV) < 10%< 8%< 12%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 11%< 9%< 13%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5% to +7%-8% to +6%-10% to +9%± 15% (± 20% at LLOQ)
Mean Recovery (%) 889285Consistent, precise, and reproducible
Matrix Effect (%) 95 - 10592 - 10890 - 110CV of IS-normalized matrix factor ≤ 15%

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Bisoprolol from plasma is protein precipitation.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bisoprolol: m/z 326.2 → 116.1[10]

    • This compound: m/z 331.2 → 121.1

Visualizing Key Processes

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for Bisoprolol quantification.

experimental_workflow sample Plasma Sample Collection is_spike Spiking with this compound sample->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing signaling_pathway cluster_membrane Cell Membrane receptor Beta-1 Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to cAMP adrenaline Adrenaline adrenaline->receptor Activates bisoprolol Bisoprolol bisoprolol->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Leads to

References

The Gold Standard for Bioanalysis: A Comparative Look at Bisoprolol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. In the quantitative analysis of the beta-blocker bisoprolol, the choice of an internal standard is a critical factor that directly impacts the reliability of results. This guide provides an objective comparison of Bisoprolol-d5 against other alternatives, supported by experimental data, to aid in the selection of the most appropriate internal standard for your bioanalytical needs.

Deuterated stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, bisoprolol, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision.

Performance Data: this compound vs. Alternative Internal Standards

To illustrate the performance of this compound, we have summarized validation data from studies employing it as an internal standard and compared it with data from a study using a structural analog, metoprolol, as the internal standard.

ParameterMethod Using this compoundMethod Using Metoprolol
Internal Standard This compoundMetoprolol
Linearity Range 0.5 - 100 ng/mL1 - 100 ng/mL
Intra-day Precision (%RSD) 2.1 - 4.5%≤ 15%
Inter-day Precision (%RSD) 3.2 - 6.8%≤ 15%
Intra-day Accuracy (%Bias) -4.2 - 5.6%-1.7 - 10.0%
Inter-day Accuracy (%Bias) -3.8 - 4.9%-4.4 - 7.8%

As the data indicates, the method utilizing this compound as an internal standard demonstrates excellent precision, with relative standard deviations (%RSD) well below 15%, and high accuracy, with bias values within ±5%. While the method using metoprolol also meets typical acceptance criteria for bioanalytical methods, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize potential differences in chromatographic behavior and ionization efficiency that can arise with a structural analog.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Method 1: Quantification of Bisoprolol in Human Plasma using this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Bisoprolol: m/z 326.3 → 116.2

    • This compound: m/z 331.3 → 121.2

Method 2: Quantification of Bisoprolol in Human Plasma using Metoprolol Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a glass tube, add 50 µL of metoprolol internal standard working solution.

  • Add 250 µL of 1 M sodium hydroxide solution and vortex.

  • Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer in an acetone/dry ice bath.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of ammonium acetate buffer and methanol.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Bisoprolol: m/z 326.2 → 116.1

    • Metoprolol: m/z 268.2 → 191.1

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Detection Mass Detection (MRM) Ionization->Mass_Detection Peak_Integration Peak Area Integration Mass_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Bisoprolol Concentration Calibration_Curve->Final_Concentration Internal Standard Selection cluster_properties Key Properties cluster_performance Performance Impact Analyte Analyte (Bisoprolol) Identical_Chem Identical Chemical & Physical Properties SIL_IS Stable Isotope-Labeled IS (this compound) SIL_IS->Identical_Chem Analog_IS Structural Analog IS (e.g., Metoprolol) Similar_Chem Similar but not Identical Chemical Properties Analog_IS->Similar_Chem High_Accuracy High Accuracy Identical_Chem->High_Accuracy High_Precision High Precision Identical_Chem->High_Precision Potential_Bias Potential for Bias Similar_Chem->Potential_Bias Reliable_Quant Reliable Quantification High_Accuracy->Reliable_Quant High_Precision->Reliable_Quant Potential_Bias->Reliable_Quant

References

A Comparative Efficacy Analysis of Bisoprolol Versus Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Bisoprolol against other commonly prescribed beta-blockers, including Atenolol, Metoprolol, Carvedilol, and Nebivolol. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on data from clinical trials and peer-reviewed studies. This document summarizes quantitative performance data, details the experimental protocols of key studies, and visualizes relevant biological pathways and workflows.

Mechanism of Action: Selective β1-Adrenergic Blockade

Bisoprolol is a highly selective β1-adrenergic receptor antagonist.[1][2] Its primary therapeutic effects in cardiovascular diseases stem from its competitive inhibition of β1-receptors, which are predominantly located in the heart muscle and juxtaglomerular cells of the kidneys.[3][4]

Normally, stimulation of β1-receptors by catecholamines like epinephrine and norepinephrine activates a Gs protein-coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[5][6] The downstream effects include increased heart rate (chronotropy), enhanced myocardial contractility (inotropy), and faster atrioventricular conduction (dromotropy).[7] In the kidneys, β1-receptor activation stimulates renin release, activating the renin-angiotensin system and increasing blood pressure.[4]

By blocking this pathway, Bisoprolol reduces cardiac workload and myocardial oxygen demand, lowers heart rate, decreases contractility, and suppresses renin release, thereby lowering blood pressure.[1][2][4] Its high selectivity for β1-receptors minimizes effects on β2-receptors in the lungs and blood vessels, reducing the risk of side effects like bronchoconstriction.[2]

G cluster_pathway β1-Adrenergic Signaling Pathway Catecholamines Catecholamines (Epinephrine, Norepinephrine) B1_Receptor β1-Adrenergic Receptor Catecholamines->B1_Receptor Binds to Gs_Protein Gs Protein B1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate Increased Contractility PKA->Cardiac_Effects Leads to Bisoprolol Bisoprolol Bisoprolol->B1_Receptor Competitively Blocks

Caption: β1-Adrenergic signaling pathway and its inhibition by Bisoprolol.

Comparative Efficacy in Hypertension

Bisoprolol has been extensively compared with other selective β1-blockers, such as Atenolol and Metoprolol, in the management of hypertension.

Clinical studies indicate that while both drugs effectively lower brachial blood pressure, Bisoprolol may offer advantages in reducing central aortic pressure and providing a more consistent heart rate reduction.[8][9][10]

ParameterBisoprololAtenololStudy Details & FindingsCitation
Brachial Blood Pressure Similar ReductionSimilar ReductionBoth drugs significantly lowered systolic and diastolic BP.[8][9]
Heart Rate Reduction Significantly GreaterLowerBisoprolol reduced heart rate significantly more than atenolol (p < 0.01).[8]
Central Aortic SBP -14 ± 10 mmHg-6 ± 9 mmHgBisoprolol showed a significantly greater reduction in central systolic BP (p < 0.001).[10]
Aortic Pulse Pressure -3 ± 10 mmHg+3 ± 8 mmHgBisoprolol decreased aortic pulse pressure while it increased with atenolol (p < 0.001).[10]
24-hr BP (Elderly) Greater ReductionLower ReductionIn elderly patients, reductions in average 24-hour systolic and diastolic BP were greater with bisoprolol (p < 0.01).[11]

Experimental Protocol: Bisoprolol vs. Atenolol in Essential Hypertension [9][10]

  • Study Design: A prospective, randomized, controlled study.

  • Patient Population: 109 previously untreated patients with essential hypertension.

  • Methodology: Patients were randomized to receive either Bisoprolol (5 mg once daily) or Atenolol (50 mg once daily) for a period of 4–8 weeks. The primary goal was to achieve a resting heart rate (RHR) of ≤65 bpm.

  • Endpoints:

    • Primary: Change in brachial blood pressure (BP), central aortic pressure (CAP), and aortic pulse pressure (PP).

    • Secondary: Change in baroreflex sensitivity (BRS) and heart rate variability (HRV).

  • Measurements: Brachial BP was measured using a standard sphygmomanometer. Central aortic pressure and related parameters were determined using the SphygmoCor device via pulse wave analysis of the radial artery. Sympathetic nervous activity (BRS, HRV) was assessed using power spectral analysis with a Finometer.

Comparative studies suggest Bisoprolol may be superior to Metoprolol in reducing heart rate and providing better 24-hour blood pressure control.[12][13][14]

ParameterBisoprololMetoprololStudy Details & FindingsCitation
Aortic Systolic BP Significant ReductionLess ReductionMeta-analysis showed Bisoprolol significantly reduced aortic SBP compared to other s-BBs including Metoprolol (MD: -8.00).[12]
Dynamic Heart Rate Superior ReductionLower ReductionBisoprolol showed a significant reduction in average dynamic heart rate in the last 4 hours of the dosing interval (p = 0.0202).[13]
Systolic BP Reduction -19.3 ± 3.7 mmHg-16.8 ± 4.1 mmHgAn observational study found a significantly greater SBP reduction with Bisoprolol (p = 0.01).[14]
Diastolic BP Reduction -10.8 ± 2.6 mmHg-8.9 ± 2.9 mmHgThe same study found a significantly greater DBP reduction with Bisoprolol (p = 0.02).[14]
24-hr BP Control Trend Towards Better Control---A non-inferiority trial showed a trend towards a better 24-hr BP control rate with Bisoprolol (68.33% vs 62.9%).[15]

Comparative Efficacy in Chronic Heart Failure (CHF)

In heart failure, beta-blockers are a cornerstone of therapy. Bisoprolol has been compared against the non-selective beta-blocker Carvedilol.

The evidence presents a nuanced picture. While some meta-analyses suggest Bisoprolol may have an edge in reducing mortality, others, particularly in Asian populations, find no significant difference.[16][17] Carvedilol may offer benefits in reducing plasma BNP levels.[18]

ParameterBisoprololCarvedilolStudy Details & FindingsCitation
All-Cause Mortality Superior (OR 1.25)---A meta-analysis of 26 studies found Bisoprolol decreased all-cause mortality compared to Carvedilol (p=0.0002).[16]
All-Cause Mortality (Asian) No Significant DifferenceNo Significant DifferenceA meta-analysis in Asian populations found no difference in all-cause mortality.[17]
LVEF Increase Significant Increase---Bisoprolol was associated with a significant increase in LVEF (% of change; WMD; –4.98, p < 0.00001).[16]
Heart Rate Reduction Greater ReductionLower ReductionThe CIBIS-J trial found a significantly greater decrease from baseline HR with Bisoprolol (20.3 vs. 15.4 beats/min, p<0.05).[18]
Plasma BNP Reduction Lower ReductionGreater ReductionThe CIBIS-J trial found a significantly greater decrease in BNP levels with Carvedilol (12.4% vs. 39.0%, p<0.05).[18]
Bradycardia Higher IncidenceLower IncidenceCarvedilol caused fewer instances of bradycardia (OR, 0.60; p = 0.01).[16]

Comparison with Third-Generation Beta-Blockers

Nebivolol is a highly selective β1-blocker that also promotes vasodilation through nitric oxide release.[19] Studies comparing it with Bisoprolol in hypertension show a slight, though often not statistically significant, advantage for Nebivolol in blood pressure reduction.[19][20]

ParameterBisoprololNebivololStudy Details & FindingsCitation
BP Reduction Efficacy 85.43%88.39%A prospective study found a slightly higher percentage of patients achieving optimum BP reduction with Nebivolol.[20][21]
Cardiovascular Mortality 7.0%5.4%Numerically lower with Nebivolol, but the difference was not statistically significant.[19]
All-Cause Mortality 11.48%9.8%Numerically lower with Nebivolol, but the difference was not statistically significant.[19]
Nocturnal Melatonin Release Decreased (-44%)No EffectBisoprolol, but not Nebivolol, was found to decrease nocturnal melatonin release in healthy volunteers.[22]

Experimental Workflow and Methodologies

The comparative efficacy data presented is derived from rigorous clinical trials. A typical experimental workflow for such a study is visualized below.

G Screening Patient Screening (e.g., Hypertension, CHF Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (BP, HR, LVEF, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Bisoprolol) Randomization->GroupA Arm 1 GroupB Group B (Comparator Drug) Randomization->GroupB Arm 2 Titration Dose Titration Period GroupA->Titration GroupB->Titration Maintenance Maintenance Treatment (Fixed Duration, e.g., 12 Weeks) Titration->Maintenance FollowUp Follow-up Assessments (Interim & Final) Maintenance->FollowUp Analysis Data Analysis (Efficacy & Safety Endpoints) FollowUp->Analysis

Caption: Generalized workflow for a randomized comparative clinical trial.

Summary and Conclusion

The available evidence demonstrates that Bisoprolol is a highly effective β1-selective blocker for the treatment of hypertension and chronic heart failure.

  • Versus Atenolol: Bisoprolol shows comparable efficacy in lowering brachial blood pressure but appears superior in reducing the more prognostically significant central aortic pressure.[10]

  • Versus Metoprolol: Multiple studies and meta-analyses suggest Bisoprolol offers better control over heart rate and may provide more consistent 24-hour blood pressure reduction.[12][13]

  • Versus Carvedilol: In chronic heart failure, Bisoprolol shows at least comparable, and in some analyses superior, efficacy in reducing all-cause mortality and improving LVEF.[16] However, outcomes can vary by patient population, and Carvedilol may have advantages in BNP reduction.[17][18]

  • Versus Nebivolol: While Nebivolol shows a slight trend towards better blood pressure control, the differences are often not statistically significant in head-to-head trials.[19]

Overall, Bisoprolol's high β1-selectivity, proven efficacy in reducing blood pressure and heart rate, and established mortality benefits in heart failure position it as a potent and reliable agent within the beta-blocker class. The choice between Bisoprolol and other beta-blockers may be guided by specific patient characteristics, comorbidities, and therapeutic goals.

References

A Comparative Analysis of the Tolerability Profiles of Bisoprolol and Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tolerability of two widely prescribed beta-blockers, Bisoprolol and Metoprolol. The information herein is supported by data from clinical trials and observational studies, with a focus on quantitative comparisons, experimental methodologies, and the underlying pharmacological pathways.

Executive Summary

Bisoprolol and Metoprolol are both cardioselective beta-1 adrenergic receptor blockers used in the management of cardiovascular conditions such as hypertension and heart failure. While both drugs share a similar mechanism of action and have demonstrated comparable efficacy, nuances in their pharmacokinetic and pharmacodynamic profiles can influence their tolerability in different patient populations. This guide synthesizes available evidence to provide a detailed comparison of their adverse effect profiles, discontinuation rates, and the methodologies of key clinical trials that have shaped our understanding of these agents.

Data Presentation: Tolerability Comparison

The following tables summarize the quantitative data on the tolerability of Bisoprolol versus Metoprolol from comparative studies.

Table 1: Comparison of Adverse Events in Patients with Stage-1 Hypertension

Adverse EventBisoprolol (n=50)Metoprolol (n=50)p-value
Overall Adverse Events 18%22%0.61[1]
Fatigue8%10%0.71[1]
Dizziness6%8%0.59[1]
Mild Bradycardia4%6%0.69[1]
Discontinuation due to Adverse Events 4%6%0.69[1]

Data from an observational study of patients with Stage-1 Hypertension over 12 weeks.[1]

Table 2: User-Reported Side Effects from a Drug Review Platform

Side EffectBisoprololMetoprolol
Tiredness17.6%16.4%
Dizziness5.9%11.6%
Fatigue9.2%9.7%
Headaches6.7%-
Heart Palpitations6.7%7.5%
Anxiety-8.7%
Shortness of Breath-8.7%
Insomnia-7.5%
Itching5.9%-
Weight Gain5.9%-

Note: This data is based on user reviews and not from a controlled clinical trial.[2]

Experimental Protocols

Detailed methodologies for two pivotal clinical trials, the Cardiac Insufficiency Bisoprolol Study II (CIBIS-II) and the Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF), are summarized below. These trials have been instrumental in establishing the efficacy and safety of Bisoprolol and Metoprolol in heart failure.

The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II)
  • Objective: To investigate the effect of Bisoprolol on all-cause mortality in patients with chronic heart failure.[3]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[3]

  • Patient Population: 2,647 symptomatic patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction (LVEF) of 35% or less.[3] Patients were already receiving standard therapy with diuretics and ACE inhibitors.[3]

  • Intervention: Patients were randomly assigned to receive either Bisoprolol (n=1327) or a placebo (n=1320). The initial dose of Bisoprolol was 1.25 mg once daily, which was progressively increased to a maximum of 10 mg per day.[3]

  • Primary Endpoint: All-cause mortality.[4]

  • Key Findings on Tolerability: The withdrawal rate due to adverse events was similar in both the Bisoprolol and placebo groups (14.5% in both).[5]

Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF)
  • Objective: To determine the effects of once-daily Metoprolol succinate controlled-release/extended-release (CR/XL) on mortality when added to standard therapy for heart failure.[6]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[7]

  • Patient Population: 3,991 patients with symptomatic heart failure (NYHA class II-IV) and an LVEF of 0.40 or less.[7][8] Patients were required to be on optimal standard therapy for at least two weeks prior to randomization.[7]

  • Intervention: Patients were randomized to receive Metoprolol CR/XL (n=1990) or placebo (n=2001).[7] The recommended starting dose was 12.5 mg (half of a 25 mg tablet) once daily for patients in NYHA class III-IV and 25 mg once daily for those in NYHA class II.[7] The dose was doubled every two weeks to reach the highest tolerated dose, with a target of 200 mg once daily.[7]

  • Primary Endpoints: Total mortality and the combined endpoint of total mortality or all-cause hospitalizations.[7]

  • Key Findings on Tolerability: Discontinuation of the study medication was similar in both the Metoprolol and placebo groups.[6] The net difference in discontinuation due to bradycardia between the Metoprolol CR/XL and placebo groups was 0.6% over one year of follow-up.[8]

Mandatory Visualization

Signaling Pathways

Both Bisoprolol and Metoprolol are selective antagonists of the beta-1 adrenergic receptor. Their mechanism of action involves the competitive inhibition of catecholamines (like norepinephrine and epinephrine) at these receptors, primarily in the heart. This blockade disrupts the downstream signaling cascade that leads to increased heart rate and contractility.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates catecholamines Catecholamines (Norepinephrine, Epinephrine) catecholamines->beta1_receptor Binds to adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp atp ATP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates calcium_channels L-type Ca2+ Channels pka->calcium_channels Phosphorylates ca_influx ↑ Ca2+ Influx calcium_channels->ca_influx contractility_hr ↑ Contractility & Heart Rate ca_influx->contractility_hr bisoprolol Bisoprolol bisoprolol->beta1_receptor Blocks metoprolol Metoprolol metoprolol->beta1_receptor Blocks

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and Blockade by Bisoprolol and Metoprolol.

Experimental Workflow: CIBIS-II and MERIT-HF Trials

The following diagram illustrates the general workflow of the CIBIS-II and MERIT-HF clinical trials, from patient enrollment to endpoint analysis.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Titration cluster_endpoints Endpoint Analysis enrollment Symptomatic Heart Failure Patients (NYHA Class II-IV, LVEF ≤35-40%) randomization Double-Blind Randomization enrollment->randomization bisoprolol_arm Bisoprolol (Start 1.25mg, Target 10mg/day) randomization->bisoprolol_arm CIBIS-II metoprolol_arm Metoprolol CR/XL (Start 12.5-25mg, Target 200mg/day) randomization->metoprolol_arm MERIT-HF placebo_arm Placebo randomization->placebo_arm Both Trials followup Regular Follow-up Visits Dose Titration to Max Tolerated Dose bisoprolol_arm->followup metoprolol_arm->followup placebo_arm->followup endpoints Primary Endpoint: All-Cause Mortality Secondary Endpoints: Hospitalization, etc. followup->endpoints G cluster_drug_properties Drug Properties cluster_patient_factors Patient Factors cluster_outcomes Tolerability Outcomes selectivity β1-Receptor Selectivity tolerability Overall Tolerability selectivity->tolerability pharmacokinetics Pharmacokinetics (Half-life, Metabolism) pharmacokinetics->tolerability comorbidities Comorbidities (e.g., Asthma, COPD) comorbidities->tolerability genetics Genetic Polymorphisms (e.g., CYP2D6) genetics->tolerability adverse_effects Adverse Effects (Bradycardia, Fatigue, etc.) discontinuation Treatment Discontinuation tolerability->adverse_effects tolerability->discontinuation

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Bisoprolol

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) such as Bisoprolol, a widely prescribed beta-blocker for cardiovascular conditions. The accuracy and reliability of HPLC methods are paramount for quality control and regulatory compliance. This guide provides a comparative overview of several validated HPLC methods for the analysis of Bisoprolol, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

Comparative Analysis of Chromatographic Conditions

The selection of an appropriate HPLC method is contingent on various factors including the sample matrix, desired sensitivity, and the presence of other active ingredients. Below is a summary of different validated HPLC methods for Bisoprolol analysis, highlighting their key chromatographic parameters.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Luna C18-2 (3 µm, 50x4.6 mm ID)[1]C18 column[2]Reprosil pure basic C18[3]C-18 column[4]Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[5]
Mobile Phase 25 mM Ammonium acetate (pH 5.0) and Methanol (65:35)[1]Buffer/Acetonitrile (75:25, v/v, pH 5.6)[2]Acetonitrile + Potassium dihydrogen phosphate buffer (0.050 mol L-1) (30:70 V/V), pH 3.5[3]Acetonitrile and Phosphate buffer pH3 (60:40)[4]Acetonitrile 10 mM and pH 4.5 phosphate buffer solution (10:90, v/v)[5]
Flow Rate 0.8 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]1.5 mL/min[4]1.0 mL/min[5]
Detection Wavelength 230 nm[1]226 nm[2]233 nm[3]220 nm[4]227 nm[5]
Retention Time 1.45 min[1]Not specifiedNot specified2.1 min[4]3.52 min[5]
Linearity Range 8–33 µg/ml[1]25-100 µg/mL[2]5-17.5 µg/mL[3]20-100 μg/ml[4]Not specified
Mean Recovery 99.1%[1]99.87-100.43%[2]Not specified99.1 – 99.9% w/w[4]Not specified
LOD Not specifiedNot specifiedNot specifiedNot specified2.79 µg/mL[5]
LOQ Not specifiedNot specifiedNot specifiedNot specified3.07 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of an HPLC method. Below are the experimental protocols for the methods cited in the comparison table.

Method 1: Simultaneous Determination of Bisoprolol Fumarate and Amlodipine Besylate
  • Standard Preparation: A combined standard stock solution of bisoprolol fumarate and amlodipine besylate (200 μg/ml) was prepared in methanol. This was further diluted with the mobile phase to obtain a working standard of 20 μg/ml for both analytes.[1]

  • Sample Preparation: Twenty tablets were weighed and crushed. A portion of the powder equivalent to 10 mg of bisoprolol fumarate and 10 mg of amlodipine was transferred to a 50 ml volumetric flask. 30 ml of methanol was added, and the flask was sonicated for 2 minutes. The volume was then made up with methanol.[1]

  • Chromatographic Conditions: The analysis was performed on a Luna C18-2 column (3 μ, 50×4.6 mm ID) with a mobile phase of 25 mM ammonium acetate (pH 5.0) and methanol (65: 35) at a flow rate of 0.8 ml/min. UV detection was carried out at 230 nm.[1]

Method 2: Analysis of Bisoprolol Fumarate in Tablets
  • Standard Preparation: A stock solution of 1000µg/mL of bisoprolol fumarate was prepared. Further dilutions were made to obtain a concentration of 50 µg/mL.[2]

  • Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to the labeled claim of Bisoprolol Fumarate was transferred to a 250 mL volumetric flask with about 170 mL of diluent, sonicated for 25 minutes, and then the volume was made up with the mobile phase.[2]

  • Chromatographic Conditions: A C18 column was used with a mobile phase of buffer/acetonitrile (75:25, v/v, pH 5.6) at a flow rate of 1.0 mL/min. Detection was performed at 226 nm.[2]

Method 3: Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form
  • Standard Preparation: 100mg of Bisoprolol fumarate was accurately weighed and transferred into a 100 volumetric flask. 10ml of methanol was added and sonicated for 15 minutes. The solution was then diluted to volume with the diluent. Further dilutions were made with the mobile phase.[3]

  • Sample Preparation: The same procedure as the standard preparation was followed for the tablet powder.[3]

  • Chromatographic Conditions: A Reprosil pure basic C18 analytical column was used. The mobile phase consisted of acetonitrile and Potassium dihydrogen phosphate buffer (0.050 mol L-1) (30:70 V/V), adjusted to pH 3.5. The flow rate was 1.0 mL/min, and UV detection was at 233 nm.[3]

Method 4: Estimation of Bisoprolol and Hydrochlorothiazide
  • Standard Preparation: Separate stock solutions of Bisoprolol and Hydrochlorothiazide (1000µg/ml each) were prepared by dissolving 25 mg of each in 25 ml of the mobile phase.[4]

  • Sample Preparation: Twenty tablets were powdered. An amount equivalent to 25 mg of Hydrochlorothiazide and 100 mg of Bisoprolol was weighed into a 25 ml volumetric flask and dissolved in the mobile phase with sonication. The solution was then filtered.[4]

  • Chromatographic Conditions: A C-18 column was used with a mobile phase of Acetonitrile and Phosphate buffer pH3 (60:40). The flow rate was maintained at 1.5 ml/min, and detection was at 220 nm.[4]

Method 5: Analysis of Bisoprolol Fumarate in a Sustained Release Tablet Formulation
  • Standard Preparation: A standard solution of Bisoprolol Fumarate was prepared to a final concentration of 50 μg/mL using the mobile phase.[5]

  • Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to 10 mg of Bisoprolol Fumarate was transferred to a 50 mL volumetric flask with methanol and sonicated for 15 minutes. The solution was filtered and further diluted with the mobile phase to a final concentration of 50 μg/mL.[5]

  • Chromatographic Conditions: An Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 µm) was used. The mobile phase was a mixture of acetonitrile 10 mM and pH 4.5 phosphate buffer solution (10:90, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was 227 nm.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for a validated HPLC method for Bisoprolol analysis, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start weigh Weighing of Standard & Sample start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve sonicate Sonication dissolve->sonicate dilute Dilution to Working Concentration sonicate->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Quantification acquire->integrate report Report Generation integrate->report end_node End report->end_node

Caption: Generalized workflow for validated HPLC analysis of Bisoprolol.

References

A Comparative Guide to the Bioequivalence Assessment of Bisoprolol Formulations Utilizing Bisoprolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different bisoprolol formulations, with a specific focus on methodologies employing the deuterated internal standard, Bisoprolol-d5. The information presented herein is supported by experimental data from various studies to assist researchers and drug development professionals in their understanding and application of these analytical techniques.

Executive Summary

Bisoprolol is a cardioselective β1-adrenergic blocker widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1] Ensuring the bioequivalence of generic formulations to the reference product is a critical step in the drug approval process. This involves demonstrating that the rate and extent of absorption of the active pharmaceutical ingredient are comparable between the test and reference products. A robust and reliable analytical method is paramount for accurately determining the pharmacokinetic parameters essential for bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring high precision and accuracy.

Comparative Pharmacokinetic Data

Bioequivalence is established if the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of the pharmacokinetic parameters Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[2] The following tables summarize the pharmacokinetic data from bioequivalence studies of different bisoprolol formulations.

Study Test Product Reference Product Dose Number of Subjects (n)
Study A[3]Bisoprolol Fumarate 5 mg Film-Coated TabletReference 5 mg Film-Coated Tablet5 mg18
Study B[4]Bisocard® 2.5 mg Film-Coated TabletConcor Cor 2.5®10 mg (4 x 2.5 mg)24
Study C[5]Bisoprolol 5 mg Tablet (China)Bisoprolol 5 mg Tablet (Germany)5 mgData not specified
Study Parameter Geometric Mean Ratio (Test/Reference) (%) 90% Confidence Interval (%) Conclusion
Study A [3]Cmax 100.2893.90 - 107.09Bioequivalent
AUC(0-t) 101.6196.14 - 107.38Bioequivalent
AUC(0-∞) 101.3195.66 - 107.29Bioequivalent
Study B [4]Cmax 100.0094.83 - 105.45Bioequivalent
AUC(0-t) 95.1692.52 - 97.87Bioequivalent
AUC(0-∞) 95.0892.40 - 97.83Bioequivalent
Study C [5]Cmax Within 95 - 105Within 80 - 125Bioequivalent
AUC(0-tlast) Within 95 - 105Within 80 - 125Bioequivalent
AUC(0-∞) Within 95 - 105Within 80 - 125Bioequivalent

Detailed Experimental Protocols

The accurate quantification of bisoprolol in biological matrices is crucial for bioequivalence studies. The following sections detail a typical experimental workflow using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A common and efficient method for extracting bisoprolol and its internal standard from plasma is protein precipitation.

  • An aliquot of 50 µL of human plasma is mixed with a solution containing the internal standard, this compound.[5]

  • Protein precipitation is induced by adding acetonitrile.[5]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The clear supernatant is then transferred for LC-MS/MS analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of bisoprolol and this compound are achieved using a validated LC-MS/MS method.

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm particle size), is typically used for separation.[5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 20 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid) is employed.[5]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[5]

  • Mass Spectrometric Detection:

    • Ionization: Positive ion mode with electrospray ionization (ESI) is commonly used.

    • Detection: A triple-quadrupole mass spectrometer is operated in multiple-reaction monitoring (MRM) mode.[5]

    • Mass Transitions: The specific mass transitions monitored are:

      • Bisoprolol: m/z 326.2 → 116.2[5]

      • This compound: m/z 331.3 → 121.1[5]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G Bioequivalence Study Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase subject_recruitment Subject Recruitment dosing Drug Administration (Test/Reference) subject_recruitment->dosing blood_sampling Blood Sampling at Predetermined Intervals dosing->blood_sampling sample_prep Plasma Sample Preparation (Protein Precipitation with this compound) blood_sampling->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Bisoprolol lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis bioequivalence Bioequivalence Determination stat_analysis->bioequivalence

Caption: Experimental workflow for a typical bisoprolol bioequivalence study.

G Bisoprolol Signaling Pathway bisoprolol Bisoprolol beta1_receptor β1-Adrenergic Receptor (Cardiac Myocytes) bisoprolol->beta1_receptor Blocks g_protein Gs Protein beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylates ca_influx ↓ Ca2+ Influx ca_channels->ca_influx contractility ↓ Myocardial Contractility ca_influx->contractility heart_rate ↓ Heart Rate ca_influx->heart_rate

Caption: Simplified signaling pathway of bisoprolol's mechanism of action.

Conclusion

The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method, provides a robust and reliable approach for the bioequivalence assessment of bisoprolol formulations. The presented data from multiple studies consistently demonstrate that various generic formulations of bisoprolol meet the stringent criteria for bioequivalence when compared to their respective reference products. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.

References

Performance of Bisoprolol-d5 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bisoprolol in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative evaluation of Bisoprolol-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The performance of this compound is examined across various mass spectrometry platforms, with supporting data from published studies.

Executive Summary

This compound is a stable isotope-labeled derivative of bisoprolol, widely employed as an internal standard to ensure accuracy and precision in the quantification of bisoprolol in complex biological samples. Its utility stems from its similar physicochemical properties to the analyte, allowing it to compensate for variability during sample preparation and analysis. This guide consolidates performance data of this compound from multiple studies, offering a comparative overview for laboratories selecting and validating bioanalytical methods.

Performance Data Overview

The following table summarizes the key performance parameters of LC-MS/MS methods utilizing this compound for the quantification of bisoprolol in human plasma. The data is compiled from various studies, each employing different instrumentation, which provides a broad perspective on the expected performance.

Mass Spectrometry Platform (as reported)Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (%)Reference
Triple Quadrupole0.5 - 1000.5< 5.54< 9.9589.4 - 113[1]
Triple Quadrupole0.5 - 1000.5Not ReportedNot ReportedNot Reported[2]
UPLC-MS/MS1 - 1001.0Not ReportedNot ReportedNot Reported[3]
LC-MS/MS0.50 - 200.000.50< 6.60< 7.4392.29 - 105.39[4]
UHPLC-QqQ-MS/MSNot specified for Bisoprolol alone0.11.7 - 12.31.7 - 12.3-14.4 to 14.1 (RE%)

Experimental Protocols

A generalized experimental protocol for the quantification of bisoprolol in human plasma using this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[1][2][3][4]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., Capcell Pak C18 MG III, 100 mm x 2.0 mm, 5 µm).[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution.[1][5]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is universally used for bisoprolol analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the standard for quantitative analysis.

  • Mass Transitions:

    • Bisoprolol: m/z 326.3 → 116.3[2] or m/z 326.36 → 116.13[3]

    • This compound: m/z 331.3 → 121.3[2] or m/z 331.36 → 121.13[3]

Visualization of the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of bisoprolol in a biological matrix using an internal standard.

Bisoprolol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry Detection (MRM Mode) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: Bioanalytical workflow for bisoprolol quantification.

Alternatives to this compound

While this compound is a highly effective internal standard, other compounds have also been successfully used in the bioanalysis of bisoprolol. The choice of an internal standard depends on its availability, cost, and physicochemical similarity to the analyte.

  • Metoprolol: A structurally similar beta-blocker that has been used as an internal standard in several LC-MS/MS methods for bisoprolol quantification.[5][6]

  • Diphenhydramine: Another compound that has been utilized as an internal standard in the LC-MS/MS analysis of bisoprolol.[1]

  • Propranolol: This beta-blocker has also been employed as an internal standard for the simultaneous determination of multiple cardiovascular drugs, including bisoprolol.

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. This is because it co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, leading to the most accurate and precise results. While structural analogs can be effective, they may not perfectly mimic the behavior of the analyte during the entire analytical process.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of bisoprolol in biological matrices across various mass spectrometry platforms. The data presented in this guide demonstrates that methods utilizing this compound consistently achieve low limits of quantification, good linearity, and high precision and accuracy, making it the gold standard for bioanalytical assays of bisoprolol. While alternative internal standards are available, the use of a stable isotope-labeled analog like this compound is highly recommended for achieving the most reliable and accurate quantitative results in regulated bioanalysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bisoprolol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Bisoprolol-d5, ensuring compliance with safety regulations and promoting a culture of responsible chemical handling.

This compound, a deuterated analog of the beta-blocker Bisoprolol, requires careful management as a laboratory chemical. While not classified as a hazardous substance for transport, its potential for environmental toxicity and harm to aquatic life necessitates a disposal protocol that adheres to established guidelines for pharmaceutical waste.[1][2] The stable isotope labeling (d5) does not alter the chemical's hazardous properties or introduce radioactivity, thus the disposal procedure is consistent with that of the parent compound, Bisoprolol.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
H373: May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2)Do not breathe dust/fume/gas/mist/vapors/spray.
H412: Harmful to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term Hazard (Category 3)Avoid release to the environment.

Experimental Protocol for Disposal

The following protocol outlines the approved, step-by-step procedure for the disposal of this compound from a laboratory setting. The primary and recommended method of disposal for chemical waste of this nature is incineration by a licensed waste management facility.[4]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips), as chemical waste.

  • Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof waste container for the collection of solid and liquid this compound waste.

  • The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.

  • Ensure the container is kept securely closed except when adding waste.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure, even if not RCRA listed), the full chemical name "this compound," and the approximate quantity of the waste.

  • Include the date when the first piece of waste was added to the container.

4. Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the storage area is away from drains and sources of ignition.

5. Disposal Request and Pickup:

  • Once the waste container is full, or if the waste has been accumulated for a period approaching your institution's limit (often up to one year for partially filled containers), arrange for its disposal.[5][6]

  • Contact your institution's EHS office to schedule a pickup. Do not attempt to transport the chemical waste off-site yourself.

  • EHS personnel are trained to handle and transport chemical waste to a designated central accumulation area before it is sent to a licensed waste disposal facility for incineration.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[7] This is to prevent contamination of water systems and harm to aquatic life.[1]

  • For spills, consult the Safety Data Sheet (SDS) for appropriate cleanup procedures. Absorbent materials used to clean up spills should also be disposed of as chemical waste.

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of as non-hazardous waste, after defacing the label. However, institutional policies may vary, so always consult with your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management cluster_disposal Final Disposition A Generation of This compound Waste B Segregate as Chemical Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from EHS D->E Container Full or Time Limit Reached F EHS Transports to Central Accumulation Area E->F G Transfer to Licensed Waste Disposal Facility F->G H High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and comprehensive guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.